Product packaging for Thioisonicotinamide(Cat. No.:CAS No. 2196-13-6)

Thioisonicotinamide

Cat. No.: B193382
CAS No.: 2196-13-6
M. Wt: 138.19 g/mol
InChI Key: KPIIGXWUNXGGCP-UHFFFAOYSA-N
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Description

4-Pyridylthioamide is a synthetic intermediate useful for pharmaceutical synthesis.>An derivative of Ethionamide. Ethionamide is an antibiotic used in the treatment of tuberculosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B193382 Thioisonicotinamide CAS No. 2196-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-4-carbothioamide
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InChI

InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
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InChI Key

KPIIGXWUNXGGCP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2S
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DSSTOX Substance ID

DTXSID2062242
Record name 4-Pyridinecarbothioamide
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Molecular Weight

138.19 g/mol
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CAS No.

2196-13-6
Record name 4-Pyridinecarbothioamide
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Record name Isonicotinthioamide
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Foundational & Exploratory

An In-depth Technical Guide to Thioisonicotinamide: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Thioisonicotinamide (TINA) is a sulfur-containing heterocyclic organic compound and a key structural analog of nicotinamide (B372718). It serves as a significant intermediate in pharmaceutical synthesis and is recognized as an impurity with tuberculostatic activity related to the second-line anti-tuberculosis drug, ethionamide (B1671405).[1][2] This technical guide provides a comprehensive overview of its fundamental properties, structure, experimental protocols, and mechanism of action, tailored for researchers and professionals in drug development.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in synthesis, formulation, and biological studies.

PropertyValueReference
Molecular Formula C₆H₆N₂S[1][3]
Molecular Weight 138.19 g/mol [1][3]
Melting Point 198-202 °C[4]
Boiling Point 279 °C[1]
Density 1.265 g/cm³[1]
CAS Number 2196-13-6[1][3]
Solubility Insoluble in water; Soluble in DMSO (27 mg/mL) and Ethanol (15 mg/mL).[5]
XLogP3 0.3[3]

Chemical Structure and Identification

This compound is structurally characterized by a pyridine (B92270) ring substituted at the 4-position with a thioamide group.

  • IUPAC Name : pyridine-4-carbothioamide[3]

  • SMILES : C1=CN=CC=C1C(=S)N[3][5]

  • InChI Key : KPIIGXWUNXGGCP-UHFFFAOYSA-N[3]

Crystallographic Data: The crystal structure of this compound has been determined, providing precise insights into its three-dimensional conformation.

ParameterValueReference
Space Group P 1 21/c 1[3]
a 3.8217 Å[3]
b 10.562 Å[3]
c 15.907 Å[3]
β 93.636°[3]

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound.

1. Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 4-cyanopyridine (B195900) with a sulfur source.

  • Reaction Scheme : 4-cyanopyridine reacts with ammonium (B1175870) sulfide (B99878) in the presence of sulfur as a catalyst to yield this compound.[6]

  • Procedure :

    • Dissolve 4-cyanopyridine in a suitable solvent (e.g., ethanol).

    • Add ammonium sulfide solution and elemental sulfur.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[6]

2. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound include C=S stretching, N-H bending, and aromatic C-H stretching vibrations. The amide group vibrations (Amide I, II, and III bands) are also prominent.[7][8] The presence of the thioamide group significantly influences the spectral features compared to its oxygen analog, isonicotinamide.[9]

    • Typical Absorptions :

      • N-H stretch : ~3100-3300 cm⁻¹

      • Aromatic C-H stretch : ~3000-3100 cm⁻¹[10]

      • C=C and C=N ring stretching : ~1400-1600 cm⁻¹[10]

      • C=S stretch (Thioamide I band) : ~1200-1400 cm⁻¹

      • C-N stretch (Thioamide II band) : ~950-1150 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for confirming the structure by showing the chemical environment of the hydrogen and carbon atoms.

    • ¹H NMR : The spectrum would show characteristic signals for the protons on the pyridine ring and the -NH₂ protons of the thioamide group. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The amide protons often present as a broad signal.[11][12]

    • ¹³C NMR : The spectrum would display signals for the six carbon atoms, with the thiocarbonyl carbon (C=S) being significantly deshielded and appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

    • Methodology : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[13] The molecule will typically show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 139.03).[14][15] Tandem MS (MS/MS) can be employed to analyze the fragmentation pattern, providing further structural confirmation.[16]

Mechanism of Action in Tuberculosis

This compound is closely related to the thioamide class of antitubercular drugs, such as ethionamide (ETH) and prothionamide (PTH).[17] These drugs are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[17] The mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[18]

  • Activation : The thioamide prodrug is activated by a flavin-dependent monooxygenase enzyme (EthA) within the Mycobacterium tuberculosis.[17]

  • Adduct Formation : The activated drug then covalently binds to nicotinamide adenine (B156593) dinucleotide (NAD⁺) to form a thioamide-NAD adduct.[17][19][20]

  • Inhibition of InhA : This adduct acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[17][20][21]

  • Disruption of Mycolic Acid Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[18] By inhibiting InhA, the thioamide-NAD adduct blocks mycolic acid production, leading to a compromised cell wall and ultimately, bacterial cell death.

The diagram below illustrates the activation and inhibitory pathway of thioamide drugs.

Thioamide_Mechanism Prodrug Thioamide Prodrug (e.g., this compound) EthA EthA Enzyme (Monooxygenase) Prodrug->EthA Activation ActivatedDrug Activated Intermediate EthA->ActivatedDrug Adduct Thioamide-NAD Adduct ActivatedDrug->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II Mycolic Acid Synthesis (FAS-II Pathway) InhA->FAS_II Catalyzes CellDeath Bacterial Cell Death FAS_II->CellDeath Disruption leads to

Caption: Activation pathway of thioamide drugs and inhibition of mycolic acid synthesis.

References

Synthesis of Thioisonicotinamide from Isonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of thioisonicotinamide, a vital intermediate in pharmaceutical development, starting from isonicotinic acid. The synthesis is presented as a robust two-step process: the initial amidation of isonicotinic acid to form isonicotinamide (B137802), followed by the thionation of the resulting amide to yield the final product, this compound. This document details various established experimental protocols for each step, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams generated using Graphviz to visualize the synthetic pathways. The methodologies are curated from peer-reviewed scientific literature and established chemical synthesis resources to ensure accuracy and reproducibility for research and development applications.

Introduction

This compound, the thioamide derivative of isonicotinic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable precursor for the development of novel therapeutic agents. The synthesis of this compound from the readily available and cost-effective starting material, isonicotinic acid, is a key process for its practical application in drug discovery and development.

This guide outlines the primary synthetic route, which involves two key transformations:

  • Amidation: The conversion of the carboxylic acid functional group of isonicotinic acid into a primary amide, isonicotinamide.

  • Thionation: The subsequent conversion of the amide group of isonicotinamide into a thioamide, yielding this compound.

Detailed experimental procedures, quantitative data on reaction yields and conditions, and visual representations of the chemical processes are provided to facilitate a thorough understanding and practical implementation of this synthesis.

Synthetic Pathway Overview

The overall synthesis of this compound from isonicotinic acid is depicted in the following workflow diagram.

Synthesis_Pathway Overall Synthesis of this compound Isonicotinic_Acid Isonicotinic Acid Isonicotinamide Isonicotinamide Isonicotinic_Acid->Isonicotinamide Step 1: Amidation This compound This compound Isonicotinamide->this compound Step 2: Thionation Thionation_Workflow Thionation of Isonicotinamide cluster_reactants Reactants Isonicotinamide Isonicotinamide Reaction_Vessel Reaction at Reflux (130°C) Isonicotinamide->Reaction_Vessel Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Cooling Purification Column Chromatography Workup->Purification Product This compound Purification->Product

The Core Mechanism of Thioisonicotinamide Action in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of action of thioisonicotinamide, a critical second-line antitubercular drug, against mycobacteria. It details the bioactivation cascade, the molecular target, and the ultimate physiological consequences for the bacterium, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

This compound, and its widely used derivative ethionamide, are indispensable components in the treatment of multidrug-resistant tuberculosis. These prodrugs require intracellular activation by a mycobacterial enzyme to exert their therapeutic effect. The activated form subsequently inhibits a crucial enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall integrity and ultimately, cell death. This guide provides a comprehensive overview of this mechanism, offering valuable insights for researchers engaged in the study of antimycobacterial agents and the development of novel therapeutics.

The Prodrug Activation Cascade

This compound is not inherently active against Mycobacterium tuberculosis. Its journey to becoming a potent inhibitor begins with its enzymatic activation within the bacterium.

The primary enzyme responsible for this bioactivation is EthA, a flavin-dependent monooxygenase encoded by the ethA gene.[1][2][3][4][5] EthA catalyzes the oxidation of the thioamide group of this compound. This initial oxidation is a critical and rate-limiting step in the drug's mechanism of action. Mutations in the ethA gene are a common cause of clinical resistance to ethionamide, as they prevent the drug from being converted into its active form.[1][2]

The activation process is complex and thought to involve the formation of reactive intermediates. While the exact nature of all intermediates is still under investigation, it is established that the EthA-mediated oxidation leads to the formation of an active species that can then interact with its downstream target.

thioisonicotinamide_activation This compound This compound (Prodrug) EthA EthA (Flavin Monooxygenase) This compound->EthA Enters Mycobacteria Activated_this compound Activated this compound (Reactive Intermediate) EthA->Activated_this compound Oxidation

Figure 1. Activation of this compound by EthA.

The Molecular Target: InhA and Mycolic Acid Synthesis

The ultimate target of activated this compound is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][6][7][8][9][10][11] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria. This system is responsible for the elongation of long-chain fatty acids, which are the precursors for the synthesis of mycolic acids.[9][10] Mycolic acids are unique, long-chain α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the bacterium's intrinsic resistance to many antibiotics.

The activated form of this compound does not directly bind to InhA. Instead, it covalently modifies the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form a this compound-NAD adduct.[1][4][12] This adduct is a potent, slow, tight-binding inhibitor of InhA.[1][11] The crystal structures of the InhA-NAD-thioisonicotinamide adduct complex have been solved, revealing that the adduct occupies the substrate-binding pocket of InhA, thereby preventing the binding of its natural substrate and inhibiting its enzymatic activity.[1][12]

The inhibition of InhA disrupts the FAS-II pathway, leading to a halt in mycolic acid biosynthesis. The inability to produce and incorporate new mycolic acids into the cell wall compromises its structural integrity, ultimately leading to bacterial cell lysis and death.

inhA_inhibition cluster_pathway Mycolic Acid Biosynthesis (FAS-II) Fatty_Acid_Precursors Fatty Acid Precursors InhA_active InhA (Active) Fatty_Acid_Precursors->InhA_active Substrate Mycolic_Acids Mycolic Acids InhA_active->Mycolic_Acids Elongation InhA_inhibited InhA (Inhibited) Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Activated_this compound Activated This compound Adduct This compound-NAD Adduct Activated_this compound->Adduct NAD NAD+ NAD->Adduct Adduct->InhA_inhibited Inhibition

Figure 2. Inhibition of InhA by the this compound-NAD adduct.

Quantitative Data

The efficacy of this compound (ethionamide) and the inhibitory potential of its activated form have been quantified through various in vitro assays.

ParameterOrganism/EnzymeValueReference
Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis H37Rv1 mg/L (MGIT assay)[13]
Mycobacterium tuberculosis H37Rv2.5 mg/L (Sensititre assay)[13]
Inhibitory Concentration (IC50) InhA9.60 µM (for NITD-529, a direct inhibitor)[7]
InhA0.59 µM (for NITD-564, a direct inhibitor)[7]
Inhibition Constant (Ki) M. tuberculosis InhA (for ETH-NAD adduct)11 ± 6 nM[1]
M. leprae InhA (for PTH-NAD adduct)11 ± 6 nM[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • 96-well microtiter plates.

  • Mycobacterium tuberculosis culture in mid-log phase.

  • This compound stock solution (in DMSO).

  • Incubator at 37°C.

  • Plate reader or mirror box for visual inspection.

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Seal the plates and incubate at 37°C.

  • After 7-14 days of incubation, determine the MIC. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[14][15][16] Growth can be assessed visually using a mirror box or by measuring the optical density at 600 nm with a plate reader.[14]

InhA Enzyme Inhibition Assay

This protocol describes a general method to assess the in vitro inhibitory activity of compounds against the M. tuberculosis InhA enzyme.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme.

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form).

  • 2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate).

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Test compound (e.g., activated this compound adduct or a direct InhA inhibitor).

  • 96-well UV-transparent microtiter plates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of the test inhibitor.

  • Add a fixed concentration of purified InhA enzyme to each well and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (e.g., 100 µM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][8][17]

Conclusion

The mechanism of action of this compound in mycobacteria is a well-defined process involving prodrug activation by EthA and subsequent inhibition of InhA, a critical enzyme in mycolic acid biosynthesis. This detailed understanding provides a solid foundation for the rational design of new antitubercular agents that can overcome existing resistance mechanisms. Further research into the nuances of the EthA-mediated activation and the development of direct InhA inhibitors that do not require activation are promising avenues for future drug discovery efforts.

References

Spectroscopic Analysis of Thioisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thioisonicotinamide (Pyridine-4-carbothioamide) is a sulfur-containing analog of isonicotinamide (B137802) and a key organic compound utilized in chemical synthesis and drug development. As a derivative of pyridine (B92270), its structural and electronic properties are of significant interest to researchers. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural characteristics of this compound. This guide provides an in-depth overview of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the chemical environment of its atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring typically appear as distinct doublets due to coupling with their neighbors, while the amide protons often present as a broad singlet.

Chemical Shift (δ) ppm Assignment
~ 8.6 ppmProtons at positions 2 and 6 of the pyridine ring (ortho to Nitrogen)
~ 7.7 ppmProtons at positions 3 and 5 of the pyridine ring (meta to Nitrogen)
~ 9.8 ppm (broad)Amide protons (-CSNH₂)

Note: Exact chemical shifts can vary based on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment
~ 200 ppmThioamide carbon (C=S)
~ 150 ppmCarbons at positions 2 and 6 of the pyridine ring
~ 145 ppmCarbon at position 4 of the pyridine ring
~ 121 ppmCarbons at positions 3 and 5 of the pyridine ring

Note: Data is compiled from typical values for similar structures.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

Key IR Absorption Bands

The IR spectrum of this compound shows characteristic peaks corresponding to the N-H bonds of the amide group, the aromatic C-H and C=C bonds of the pyridine ring, and the C=S bond of the thioamide group.[3]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3100N-H StretchingPrimary Amide (-NH₂)
3100 - 3000Aromatic C-H StretchingPyridine Ring
1620 - 1580C=C StretchingPyridine Ring
~ 1400C-N StretchingThioamide
1200 - 1000C=S StretchingThioamide

Note: Data is sourced from experimental and theoretical studies.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the pyridine ring in this compound, exhibit characteristic absorptions in the UV-Vis range.

UV-Vis Absorption Maxima (λmax)

This compound typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions.[1][5]

Absorption Maxima (λmax) Electronic Transition
~ 275 nmπ→π
~ 330 nmn→π

Note: The solvent can influence the exact position of the absorption maxima.

Experimental Protocols & Workflows

The following sections detail standardized protocols for the spectroscopic analysis of this compound.

Diagram: Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) acq_nmr ¹H & ¹³C NMR Spectrometer prep_nmr->acq_nmr prep_ir Prepare KBr Pellet or use neat for ATR acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_uv Prepare Dilute Solution in UV-grade Solvent (e.g., Ethanol) acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv analysis_nmr Determine Chemical Shifts, Coupling Constants, and Structure acq_nmr->analysis_nmr analysis_ir Identify Functional Groups (N-H, C=S, C=C) acq_ir->analysis_ir analysis_uv Determine λmax and Electronic Transitions acq_uv->analysis_uv elucidation Structural Elucidation of This compound analysis_nmr->elucidation analysis_ir->elucidation analysis_uv->elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer.[6] Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.[6]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for both spectra.

FT-IR Spectroscopy Protocol
  • Method A: KBr Pellet Technique

    • Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[7]

    • Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.[7]

    • Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Method B: Attenuated Total Reflectance (ATR)

    • Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[1] Acquire the spectrum. This method requires minimal sample preparation.[1]

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and which is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

  • Acquisition: Place the cuvettes in the spectrophotometer. First, record a baseline spectrum with the blank. Then, measure the absorption spectrum of the sample over the desired wavelength range (e.g., 200-600 nm).[8]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Diagram: Logical Contribution to Structural Elucidation

G cluster_nmr NMR Data cluster_ir IR Data cluster_uv UV-Vis Data center_node This compound (C₆H₆N₂S) Structural Confirmation nmr_h ¹H NMR info_nmr_h Proton Environments (Aromatic, Amide) Connectivity nmr_h->info_nmr_h nmr_c ¹³C NMR info_nmr_c Carbon Skeleton (Thioamide C=S, Aromatic Carbons) nmr_c->info_nmr_c info_nmr_h->center_node info_nmr_c->center_node ir FT-IR info_ir Functional Groups: -NH₂ (stretch) -C=S (stretch) -Aromatic Ring (stretch) ir->info_ir info_ir->center_node uv UV-Vis info_uv Electronic Structure: -Conjugated System -π→π* & n→π* transitions uv->info_uv info_uv->center_node

Caption: How different spectroscopic data contribute to structural confirmation.

References

Thioisonicotinamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, a pyridinecarbothioamide, is a significant organic compound with recognized biological activities. It is structurally related to isonicotinamide (B137802) and is a known impurity of the second-line anti-tuberculosis drug, ethionamide (B1671405).[1] Its tuberculostatic activity makes it a molecule of interest in the study of mycobacterial diseases and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and its role in the mechanism of action against Mycobacterium tuberculosis.

Chemical Identifiers and Physicochemical Properties

A comprehensive list of chemical identifiers for this compound is provided below, offering a foundational reference for researchers. These identifiers are crucial for accurate documentation and database searches.

IdentifierValueSource
CAS Number 2196-13-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C6H6N2S--INVALID-LINK--
Molecular Weight 138.19 g/mol --INVALID-LINK--
IUPAC Name pyridine-4-carbothioamide--INVALID-LINK--
InChI InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)--INVALID-LINK--
InChIKey KPIIGXWUNXGGCP-UHFFFAOYSA-N--INVALID-LINK--
Canonical SMILES C1=CN=CC=C1C(=S)N--INVALID-LINK--
Synonyms 4-Pyridinecarbothioamide, Isothionicotinamide, 4-Pyridylthiocarboxamide--INVALID-LINK--, --INVALID-LINK--

The physicochemical properties of this compound are essential for its handling, formulation, and in vitro/in vivo studies.

PropertyValueSource
Melting Point 199 °C (decomposes)--INVALID-LINK--
Boiling Point 279 °C--INVALID-LINK--
Solubility Methanol, Ethyl Acetate--INVALID-LINK--
DMSO: 27 mg/mL (195.38 mM)--INVALID-LINK--
Water: Insoluble--INVALID-LINK--
pKa 11.70 ± 0.29 (Predicted)--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound is recognized for its tuberculostatic activity, which is intrinsically linked to the mechanism of action of the anti-tuberculosis drug ethionamide. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. This activation is a critical step for its antibacterial effect. The activated form of ethionamide subsequently inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids, a major and vital component of the mycobacterial cell wall. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial death.

Given that this compound is an impurity and a structural analog of ethionamide, its biological activity is understood through this same pathway. It is believed to be activated by the EthA enzyme, leading to the inhibition of InhA.

A study has also reported that this compound is a selective inhibitor of the urea (B33335) transporter B (UT-B), with an IC50 of 2.8 mM, while showing weaker inhibition of the urea transporter A (UT-A) with an IC50 of 15 mM.[2]

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of thioamides, a general procedure for the synthesis of this compound from 4-cyanopyridine (B195900) is outlined below. This method involves the reaction of the nitrile with a sulfur source.

Materials:

Procedure:

  • In a reaction vessel, dissolve 4-cyanopyridine in a suitable solvent such as ethanol.

  • Add elemental sulfur to the solution.

  • Slowly add ammonium sulfide solution to the mixture while stirring. The reaction is typically carried out under reflux.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is precipitated, for example, by the addition of water.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

InhA Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against the InhA enzyme. The assay typically measures the oxidation of NADH, a cofactor in the InhA-catalyzed reaction.

Materials:

  • Purified InhA enzyme

  • This compound (dissolved in a suitable solvent like DMSO)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Substrate (e.g., 2-trans-dodecenoyl-CoA)

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In the wells of a 96-well plate, add the assay buffer.

  • Add varying concentrations of the this compound solution to the wells. Include a control group with no inhibitor.

  • Add a fixed concentration of NADH to each well.

  • Add the purified InhA enzyme to each well and pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA) to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway and Experimental Workflow

The activation of this compound and its subsequent inhibition of mycolic acid synthesis can be visualized as a clear pathway. The following diagram, generated using the DOT language, illustrates this process.

Thioisonicotinamide_Mechanism cluster_0 Mycobacterium Thioisonicotinamide_ext This compound (Prodrug) Thioisonicotinamide_int This compound Thioisonicotinamide_ext->Thioisonicotinamide_int Entry Activated_Thio Activated this compound Thioisonicotinamide_int->Activated_Thio Activation (EthA Enzyme) InhA InhA Enzyme Activated_Thio->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Thio->Mycolic_Acid_Synthesis Blocks InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Death Bacterial Death Mycolic_Acid_Synthesis->Bacterial_Death Disruption leads to

Caption: Mechanism of action of this compound in Mycobacterium.

The diagram above illustrates the proposed mechanism of action for this compound. The prodrug enters the mycobacterium and is activated by the EthA enzyme. The activated form then inhibits the InhA enzyme, which is crucial for mycolic acid synthesis. The disruption of this pathway compromises the integrity of the bacterial cell wall, ultimately leading to cell death.

References

The Genesis and Scientific Journey of Thioisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of thioisonicotinamide, a pivotal compound in the landscape of antitubercular research. While often overshadowed by its close analog, ethionamide (B1671405), this compound holds a significant place as a key synthetic intermediate and a subject of scientific inquiry in its own right. This document delves into the historical context of its emergence, details its mechanism of action involving enzymatic activation and target inhibition, and presents key quantitative data on its biological activity. Furthermore, it furnishes detailed experimental protocols for the synthesis and evaluation of this compound and related compounds, and provides visual representations of its metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field of tuberculosis drug development.

Discovery and History: An Intertwined Tale with Ethionamide

The story of this compound is intrinsically linked to the development of the second-line antituberculosis drug, ethionamide. While a singular, seminal paper marking the "discovery" of this compound is not readily apparent in historical literature, its existence and synthesis were crucial prerequisites to the creation of ethionamide in the 1950s.

Ethionamide (2-ethyl-thioisonicotinamide) was first synthesized and its potent antitubercular activity was reported in the mid-1950s. This compound, or pyridine-4-carbothioamide, serves as the core chemical scaffold upon which ethionamide is built. Early research into thiosemicarbazones and related sulfur-containing compounds paved the way for the exploration of thioamides as potential therapeutic agents. It is within this context of systematic chemical modification and screening against Mycobacterium tuberculosis that this compound emerged as a critical building block.

Often documented as a synthetic intermediate or an impurity in the production of ethionamide, the tuberculostatic properties of this compound itself were also recognized. The primary route to synthesizing ethionamide and its analogs has historically involved the manipulation of 4-cyanopyridine (B195900), with this compound being a key derivative in this process.

Mechanism of Action: A Prodrug's Path to Inhibition

This compound, like its derivative ethionamide, is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The mechanism of action is a two-step process involving enzymatic activation followed by the inhibition of a critical enzyme in the mycolic acid synthesis pathway.

Enzymatic Activation by EthA

The activation of this compound is catalyzed by the flavin-containing monooxygenase enzyme, EthA, which is encoded by the ethA gene in Mycobacterium tuberculosis. EthA is a Baeyer-Villiger monooxygenase that oxidizes the sulfur atom of the thioamide group. This oxidation is a critical step in converting the inert prodrug into a reactive species.

Regulation by the Transcriptional Repressor EthR

The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR. EthR binds to the promoter region of the ethA gene, thereby suppressing its transcription. The level of EthR within the mycobacterium, therefore, plays a crucial role in determining the extent of this compound activation and, consequently, the drug's efficacy. This regulatory mechanism has become a target for the development of "booster" drugs that inhibit EthR, leading to increased EthA expression and enhanced activation of thioamide prodrugs.

Inhibition of InhA and Mycolic Acid Synthesis

Once activated by EthA, this compound is converted into a reactive intermediate that forms an adduct with NAD+. This this compound-NAD adduct is the active form of the drug. The primary target of this adduct is the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and robust cell wall of Mycobacterium tuberculosis.

By binding to InhA, the this compound-NAD adduct inhibits its enzymatic activity, thereby blocking the elongation of fatty acids and the subsequent synthesis of mycolic acids. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death. This mechanism of action is similar to that of the first-line antitubercular drug isoniazid (B1672263), which also targets InhA, although the activation of isoniazid is mediated by a different enzyme, KatG.

This compound Mechanism of Action cluster_0 Mycobacterium tuberculosis Cell This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated This compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition EthA->Activated_this compound EthR EthR (Repressor) EthR->EthA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Signaling pathway of this compound activation and action.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the in vitro activity of this compound and its closely related analog, ethionamide, against Mycobacterium tuberculosis.

CompoundTarget OrganismAssay TypeValueReference
This compound Mycobacterium tuberculosis H37RvMICVaries (often > Ethionamide)[General literature]
EthionamideMycobacterium tuberculosis H37RvMIC0.5 - 2.0 µg/mL[Multiple sources]
IsoniazidMycobacterium tuberculosis H37RvMIC0.025 - 0.2 µg/mL[Multiple sources]

Table 1: Minimum Inhibitory Concentrations (MIC) of Thioamides and Isoniazid

CompoundTarget EnzymeAssay TypeValueReference
Activated Ethionamide-NAD adductInhAIC50Nanomolar range[Biochemical studies]
This compound InhAIC50Data not extensively reported-
Isoniazid-NAD adductInhAIC50Nanomolar range[Biochemical studies]

Table 2: Inhibitory Concentration (IC50) against InhA

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound from 4-Cyanopyridine

Principle: This method involves the direct thionation of 4-cyanopyridine using a sulfurating agent, such as hydrogen sulfide (B99878) in the presence of a base, or Lawesson's reagent.

Materials:

Procedure:

  • Dissolve 4-cyanopyridine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a base such as pyridine or triethylamine to the solution.

  • Bubble hydrogen sulfide gas through the solution at room temperature, or add sodium hydrosulfide portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Principle: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of bacteria. Viable, metabolically active bacteria reduce the blue Alamar Blue to a pink, fluorescent product. The MIC is determined as the lowest drug concentration that prevents this color change.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (bacteria, no drug) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink.

InhA Enzymatic Assay (Spectrophotometric)

Principle: The activity of the InhA enzyme is measured by monitoring the oxidation of its cofactor, NADH, to NAD+. This oxidation results in a decrease in absorbance at 340 nm. The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADH oxidation in its presence.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable substrate

  • This compound (or its activated form)

  • Assay buffer (e.g., phosphate (B84403) or Tris buffer at a suitable pH)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in a cuvette.

  • Add the test compound (activated this compound) at various concentrations.

  • Initiate the reaction by adding the substrate (DD-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antitubercular Activity cluster_moa Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination (MABA) Characterization->MIC_Assay Activation_Assay EthA Activation Assay Characterization->Activation_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Enzyme_Inhibition InhA Inhibition Assay (IC50) Activation_Assay->Enzyme_Inhibition

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound, while often viewed through the lens of its more famous derivative, ethionamide, is a compound of significant historical and scientific importance in the fight against tuberculosis. Its discovery was a key step in the development of thioamide-based antitubercular drugs. The elucidation of its mechanism of action, involving a complex interplay of enzymatic activation and target inhibition, has provided valuable insights for the rational design of new and improved therapeutic agents. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of tuberculosis drug discovery and development. A deeper understanding of the chemistry and biology of this compound and its analogs will undoubtedly contribute to the ongoing efforts to combat this persistent global health threat.

Theoretical Deep Dive into the Electronic Structure of Thioisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, a sulfur-containing analog of isonicotinamide, is a molecule of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, intermolecular interactions, and overall behavior in physiological environments. A thorough understanding of its electronic properties through theoretical studies is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical approaches used to elucidate the electronic structure of this compound, presenting key data, methodologies, and conceptual frameworks.

Theoretical Framework and Computational Methodology

The electronic structure of this compound is predominantly investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and effective method. DFT provides a good balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A typical computational study on the electronic structure of this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose, in conjunction with a suitable basis set such as 6-311++G(d,p). The "d" and "p" polarization functions are crucial for accurately describing the bonding involving the sulfur atom.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational method.

  • Electronic Property Calculations: Once a stable geometry is confirmed, a range of electronic properties are calculated. These include:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

    • Atomic Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial charges on each atom. This information is vital for understanding electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

    • Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule, which influences its solubility and interaction with polar solvents and biological targets.

The logical workflow of a typical computational study on this compound is illustrated in the following diagram:

computational_workflow start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_geom Confirmation of Stable Geometry (No Imaginary Frequencies) freq_calc->stable_geom prop_calc Electronic Property Calculation stable_geom->prop_calc homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo charges Atomic Charge Calculation (Mulliken/NBO) prop_calc->charges dipole Dipole Moment Calculation prop_calc->dipole end Analysis of Electronic Structure homo_lumo->end charges->end dipole->end

Caption: Computational workflow for theoretical studies.

Tautomerism in this compound

A crucial aspect of the electronic structure of this compound is its potential to exist in two tautomeric forms: the thione form and the thiol form. The relative stability of these tautomers can significantly influence the molecule's chemical behavior. Theoretical calculations are instrumental in determining the predominant tautomer in different environments (gas phase and in solution). The equilibrium between these forms is a key consideration in its interaction with biological targets.

The relationship between the tautomeric forms and the factors influencing their stability can be visualized as follows:

tautomerism_relationship cluster_tautomers Tautomeric Forms cluster_factors Influencing Factors cluster_properties Impact on Properties thione Thione Form (C=S, N-H) thiol Thiol Form (C=N, S-H) thione->thiol Tautomerization reactivity Chemical Reactivity thione->reactivity binding Receptor Binding thione->binding spectra Spectroscopic Signatures thione->spectra thiol->reactivity thiol->binding thiol->spectra solvent Solvent Polarity solvent->thione solvent->thiol substituents Substituent Effects substituents->thione substituents->thiol ph pH of the Medium ph->thione ph->thiol

Methodological & Application

Application Notes and Protocols for the Use of Thioisonicotinamide in Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thioisonicotinamide as a versatile scaffold in the synthesis of novel therapeutic agents. The primary focus is on its application in the development of antitubercular and anticancer drugs, with detailed protocols and mechanistic insights.

Introduction to this compound

This compound is a pyridine-4-carbothioamide that serves as a crucial synthetic intermediate in pharmaceutical development.[1][2] Its derivatives, most notably the second-line antitubercular drugs ethionamide (B1671405) (ETH) and prothionamide (PTH), have established clinical significance.[3][4] The thioamide group is a key functional moiety that can act as a bioisostere for amides, potentially improving pharmacokinetic properties and offering unique biological activities.[4] Recent research has expanded the scope of this compound derivatives to include potential anticancer agents, highlighting their broad therapeutic potential.[5][6]

I. Antitubercular Drug Development

Mechanism of Action

This compound-based drugs, such as ethionamide and prothionamide, are prodrugs that require activation within Mycobacterium tuberculosis.[3] The activation is carried out by the mycobacterial enzyme EthA, a Baeyer-Villiger monooxygenase.[7] Once activated, the drug forms a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This adduct then acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[1][5] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][8][9] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.[1][10]

Thioisonicotinamide_Antitubercular_MOA thio_prodrug This compound Prodrug (e.g., Ethionamide) ethA Mycobacterial EthA (Monooxygenase) thio_prodrug->ethA Activation active_drug Activated Drug ethA->active_drug adduct Drug-NAD Adduct active_drug->adduct nad NAD+ nad->adduct inhA InhA Enzyme (Enoyl-ACP Reductase) adduct->inhA Inhibition fas2 FAS-II Pathway mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes fas2->mycolic_acid Leads to cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to

Mechanism of Action for Antitubercular this compound Derivatives.
Experimental Protocol: Synthesis of Ethionamide Analogues

This protocol describes a general two-step method for the synthesis of ethionamide analogues, which can be adapted for various derivatives.[7]

Step 1: Synthesis of this compound Intermediate

  • Reaction Setup: To a solution of the starting acid (1 equivalent) in dichloromethane (B109758) (CH2Cl2), add oxalyl chloride (3 equivalents) dropwise at 0°C.

  • Catalysis: Add one drop of dimethylformamide (DMF) to the mixture.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the acyl chloride.

  • Amine Reaction: To a mixture of the desired amine (1 equivalent) and triethylamine (B128534) (1.2 equivalents) in CH2Cl2, add the freshly prepared acyl chloride.

  • Purification: The resulting this compound intermediate can be purified by column chromatography on silica (B1680970) gel.

Step 2: Alkylation to form Ethionamide Analogues

  • Reaction Setup: Dissolve the this compound intermediate (1 equivalent) in a suitable solvent such as ethanol.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide for ethionamide) (1.1 equivalents).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final ethionamide analogue.

Synthesis_Workflow start Starting Nicotinic Acid Derivative step1 Step 1: Acyl Chloride Formation (Oxalyl Chloride, DMF, CH2Cl2) start->step1 intermediate1 Acyl Chloride Intermediate step1->intermediate1 step2 Step 2: Amidation (Amine, Triethylamine, CH2Cl2) intermediate1->step2 intermediate2 This compound Intermediate step2->intermediate2 step3 Step 3: Alkylation/Modification (Alkyl Halide, Base, Solvent) intermediate2->step3 final_product Final this compound Derivative step3->final_product purification Purification (Column Chromatography/Recrystallization) final_product->purification analysis Characterization (NMR, MS, IR) purification->analysis

General Synthetic Workflow for this compound Derivatives.
Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its key derivatives against Mycobacterium tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference(s)
EthionamideH37Rv0.5 - 2.5
ProthionamideH37Rv0.5 - 2.5
Isoniazid (Reference)H37Rv0.05

II. Anticancer Drug Development

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents.[5][6] These compounds have shown cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.

Putative Mechanisms of Action in Cancer

The anticancer mechanisms of this compound derivatives are still under investigation but are thought to be multifactorial. Some proposed mechanisms include:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[6]

  • Enzyme Inhibition: Nicotinamide-based compounds can act as inhibitors of various kinases involved in tumorigenesis, such as VEGFR-2.[6]

  • Metabolic Disruption: Some derivatives can be metabolized by the NAD salvage pathway to form unnatural NAD analogues that inhibit enzymes like IMPDH, which is crucial for guanylate synthesis and, consequently, cell proliferation.[11]

Thioisonicotinamide_Anticancer_MOA thio_derivative This compound Derivative cancer_cell Cancer Cell thio_derivative->cancer_cell kinase Kinase Inhibition (e.g., VEGFR-2) cell_death Cell Death kinase->cell_death apoptosis Induction of Apoptosis apoptosis->cell_death metabolism Metabolic Disruption (IMPDH Inhibition) metabolism->cell_death cancer_cell->kinase Inhibits cancer_cell->apoptosis Induces cancer_cell->metabolism Disrupts

Putative Anticancer Mechanisms of this compound Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various nicotinamide and this compound derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference(s)
Nicotinamide DerivativesHCT-116 (Colon)15.4 - 22.09[6]
HepG2 (Liver)9.8 - 21.6[6]
Benzodioxole-Based ThiosemicarbazoneA549 (Lung)10.67 - 51.5
C6 (Glioma)4.33 - 49.33
Nicotinamide DerivativesB16F10 (Melanoma)4.66[12]
MCF-7 (Breast)>10[12]
A549 (Lung)>10[12]

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their established role in antitubercular therapy, coupled with emerging evidence of their anticancer potential, makes them an attractive scaffold for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of new this compound-based drug candidates. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic efficacy and advancing them into clinical development.

References

Application Notes and Protocols for the Laboratory Synthesis of Thioisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, also known as pyridine-4-carbothioamide, is a key building block in medicinal chemistry and drug development. It is a structural isomer of ethionamide (B1671405) and prothionamide, which are second-line anti-tubercular drugs. The thioamide functional group is crucial for the biological activity of these compounds. This document provides detailed experimental protocols for the synthesis of this compound in a laboratory setting, offering researchers reliable methods for its preparation. Three distinct synthetic routes are presented, starting from the common precursor 4-cyanopyridine (B195900). These protocols utilize different sulfur sources and reaction conditions, allowing for flexibility based on available reagents and equipment.

Characterization Data of this compound

For confirmation of the synthesized product, the following characterization data can be used for comparison:

PropertyValue
Molecular Formula C₆H₆N₂S[1][2]
Molecular Weight 138.19 g/mol [1][2]
Appearance Yellow crystalline solid[3]
Melting Point 194-196 °C[3]
¹H-NMR (300 MHz, DMSO-d₆)δ 9.78-10.2 (s, 2H, NH₂), 8.65 (d, J=6.0 Hz, 2H, pyridine-H), 7.71 (d, J=6.3 Hz, 2H, pyridine-H)[3]
¹³C-NMR (75 MHz, DMSO-d₆)δ 198.5 (C=S), 149.9, 146.4, 121.0 (pyridine-C)[3]
IR (KBr, cm⁻¹) 2337, 1674, 1427, 1149[3]
Mass Spectrum (ESI, m/z) 139.0 [M+H]⁺[3]

Experimental Protocols

Three methods for the synthesis of this compound are detailed below. All protocols should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis using Sodium Sulfide (B99878) and Sulfur in Water

This protocol is a straightforward and effective method that utilizes readily available and inexpensive inorganic reagents.

Reaction Scheme:

G 4-Cyanopyridine 4-Cyanopyridine This compound This compound 4-Cyanopyridine->this compound Na2S, S, H2O 25-30°C, 2h

General reaction for the synthesis of this compound.

Materials:

  • 4-Cyanopyridine

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide (1.09 molar equivalents) and elemental sulfur (0.32 molar equivalents) in water.

  • Addition of Starting Material: To this solution, add 4-cyanopyridine (1.0 molar equivalent) at room temperature (25-30°C).

  • Reaction: Stir the reaction mixture vigorously at 25-30°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After 2 hours, adjust the pH of the aqueous reaction mixture to 8.5-9.0 by the slow addition of concentrated hydrochloric acid.

  • Isolation of Crude Product: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Purification: The crude solid is purified by recrystallization from methanol to yield pure this compound as a yellow crystalline solid.[3]

Quantitative Data Summary (Protocol 1):

Reactant/ProductMolar RatioMoles (for 10g 4-cyanopyridine)MassYield
4-Cyanopyridine1.00.09610 g-
Sodium Sulfide (Na₂S)1.090.1058.2 g-
Sulfur (S)0.320.0310.98 g-
This compound--10 g76%[3]
Protocol 2: Synthesis using Hydrogen Sulfide Gas in Pyridine with Triethylamine (B128534)

This classical method for thioamide synthesis involves the direct use of hydrogen sulfide gas. Caution: Hydrogen sulfide is a highly toxic and flammable gas. This procedure must be performed in a certified and properly functioning fume hood.

Reaction Scheme:

G 4-Cyanopyridine 4-Cyanopyridine This compound This compound 4-Cyanopyridine->this compound H2S, Triethylamine Pyridine

General reaction for the synthesis of this compound.

Materials:

  • 4-Cyanopyridine

  • Pyridine (anhydrous)

  • Triethylamine (anhydrous)

  • Hydrogen Sulfide (H₂S) gas

  • Ethyl acetate (B1210297)

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser topped with a drying tube, dissolve 4-cyanopyridine in anhydrous pyridine.

  • Addition of Catalyst: Add anhydrous triethylamine to the solution.

  • Introduction of Hydrogen Sulfide: Bubble a slow and steady stream of dry hydrogen sulfide gas through the stirred solution at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual H₂S.

  • Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Quantitative Data Summary (Protocol 2 - Generalized):

Reactant/ProductMolar RatioMoles (for 10g 4-cyanopyridine)Mass/Volume
4-Cyanopyridine1.00.09610 g
PyridineSolvent-~100 mL
Triethylamine1.0 - 1.50.096 - 0.14413.4 - 20.1 mL
Hydrogen SulfideExcess-Bubbled through
This compound--Variable

Note: This is a generalized protocol adapted from similar syntheses. Optimal conditions and yields may need to be determined empirically.

Protocol 3: Synthesis using Sodium Hydrosulfide (B80085) in Dimethylformamide (DMF)

This method provides a convenient alternative to using gaseous hydrogen sulfide.

Reaction Scheme:

G 4-Cyanopyridine 4-Cyanopyridine This compound This compound 4-Cyanopyridine->this compound NaSH DMF

General reaction for the synthesis of this compound.

Materials:

  • 4-Cyanopyridine

  • Sodium Hydrosulfide (NaSH), hydrate (B1144303)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine in DMF.

  • Addition of Reagent: Add sodium hydrosulfide hydrate to the solution.

  • Reaction: Heat the reaction mixture with stirring. The reaction temperature and time may vary, but a typical starting point is 50-60°C for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to give pure this compound.

Quantitative Data Summary (Protocol 3 - Generalized):

Reactant/ProductMolar RatioMoles (for 10g 4-cyanopyridine)Mass/Volume
4-Cyanopyridine1.00.09610 g
Sodium Hydrosulfide (NaSH) hydrate1.5 - 3.00.144 - 0.2888.1 - 16.2 g (of anhydrous)
DMFSolvent-~100 mL
This compound--Variable

Note: This is a generalized protocol. The exact molar ratio of NaSH and reaction conditions should be optimized for the best yield and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 4-cyanopyridine.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start: 4-Cyanopyridine reaction Thionation Reaction (Protocols 1, 2, or 3) start->reaction workup Quenching & Extraction/Filtration reaction->workup evaporation Solvent Removal workup->evaporation crude Crude this compound evaporation->crude purification Recrystallization crude->purification product Pure this compound purification->product analysis Characterization (NMR, IR, MS, MP) product->analysis

General workflow for this compound synthesis.

Conclusion

The protocols outlined in this application note provide researchers with reliable and adaptable methods for the laboratory-scale synthesis of this compound. The choice of protocol may depend on factors such as the availability of reagents, safety considerations related to the handling of hydrogen sulfide, and desired reaction conditions. Proper characterization of the final product is essential to ensure its purity and identity. These synthetic methods will be valuable for researchers in medicinal chemistry and drug discovery who require access to this important heterocyclic building block.

References

Application of Thioisonicotinamide in Heterocyclic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioisonicotinamide, a sulfur-containing pyridine (B92270) derivative, serves as a versatile and crucial building block in heterocyclic chemistry. Its unique reactivity, particularly the nucleophilic nature of the sulfur atom and the adjacent amino group, allows for the construction of a variety of heterocyclic scaffolds. These resulting compounds, notably thiazoles and 1,3,4-thiadiazoles, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound.

Synthesis of 2-(Pyridin-4-yl)thiazole (B7899624) Derivatives via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classical and widely utilized method for the construction of the thiazole ring.[1] The reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone. This versatile reaction allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-haloketone, leading to a diverse library of potentially bioactive molecules.

Logical Relationship of Hantzsch Thiazole Synthesis

Hantzsch_Synthesis This compound This compound Intermediate Thioester Intermediate This compound->Intermediate Nucleophilic Attack AlphaHaloketone α-Haloketone (e.g., 2-Bromoacetophenone) AlphaHaloketone->Intermediate Thiazole 2-(Pyridin-4-yl)thiazole Derivative Intermediate->Thiazole Intramolecular Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-(pyridin-4-yl)thiazole

This protocol details the synthesis of a representative 2-(pyridin-4-yl)thiazole derivative using 2-bromoacetophenone (B140003).

Materials:

  • This compound

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Methanol (B129727)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure: [2]

  • In a 20 mL scintillation vial, combine this compound (5.0 mmol) and 2-bromoacetophenone (5.0 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR, and MS).

Quantitative Data for Synthesized Thiazole Derivatives
Compoundα-Haloketone UsedSolventReaction Time (h)Yield (%)Spectroscopic Data HighlightsReference
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylateEthyl 2-chloro-3-oxobutanoateAbsolute Ethanol5-¹H NMR: signals at 4.6 (NH₂) and 9.65 (NH) ppm confirming hydrazide formation from the ester.[3]
4-Phenyl-2-(pyridin-4-yl)thiazole2-BromoacetophenoneMethanol0.5High-[2]
4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole2-Bromo-1-(4-methoxyphenyl)ethanoneMethanol---

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives

This compound is a valuable precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class of heterocycles known for a wide range of biological activities, including antifungal and anticancer properties.[4][5] A common synthetic route involves the reaction of this compound with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or by reacting it with hydrazonoyl halides.

Experimental Workflow for 1,3,4-Thiadiazole (B1197879) Synthesis

Thiadiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Cyclization Cyclization/ Condensation This compound->Cyclization CarboxylicAcid Carboxylic Acid / Hydrazonoyl Halide CarboxylicAcid->Cyclization Thiadiazole 2-(Pyridin-4-yl)-5-substituted- 1,3,4-thiadiazole Cyclization->Thiadiazole

Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-(pyridin-4-yl)-1,3,4-thiadiazole

This protocol outlines a method for the synthesis of an amino-substituted thiadiazole derivative.

Materials:

  • Isonicotinic acid

  • Thiosemicarbazide (B42300)

  • Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

Procedure: [2]

  • In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), isonicotinic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).

  • Grind the reactants evenly at room temperature and allow the mixture to stand.

  • Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8.

  • Filter the resulting mixture. The filter cake is the crude product.

  • Dry the filter cake and recrystallize it from a mixture of DMF and water (1:2 v/v) to obtain pure 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole.

  • A yield of 95.3% has been reported for this reaction.[2]

Quantitative Data for Synthesized 1,3,4-Thiadiazole Derivatives
CompoundReagentsYield (%)Spectroscopic Data HighlightsReference
2-Amino-5-(pyridin-4-yl)-1,3,4-thiadiazoleIsonicotinic acid, Thiosemicarbazide, PCl₅95.3-[2]
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesPyridine-4-carboxylic acid, Thiosemicarbazide, POCl₃--[6]

Biological Applications and Mechanisms of Action

Heterocyclic compounds derived from this compound exhibit significant biological activities, particularly as antimicrobial and antifungal agents.

Antimicrobial and Antifungal Activity Data
Compound TypeTest OrganismActivityMIC (µg/mL)Reference
Thiazole DerivativesStaphylococcus aureusAntibacterial16.1[7]
Thiazole DerivativesEscherichia coliAntibacterial16.1[7]
1,3,4-Thiadiazole DerivativesCandida albicansAntifungal8 - 96[8]
1,3,4-Thiadiazole DerivativesMoldsAntifungal8 - 96[8]
Proposed Antifungal Mechanism of 1,3,4-Thiadiazole Derivatives

The antifungal activity of certain 1,3,4-thiadiazole derivatives is believed to stem from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[9] Specifically, these compounds can target the enzyme 14-α-demethylase.

Antifungal_Mechanism Thiadiazole 1,3,4-Thiadiazole Derivative Demethylase 14-α-demethylase (Enzyme) Thiadiazole->Demethylase Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to

Caption: Inhibition of ergosterol biosynthesis by 1,3,4-thiadiazoles.

Proposed Antibacterial Mechanism of Thiazole Derivatives

The antibacterial action of thiazole derivatives can be multifaceted. One proposed mechanism involves the disruption of the bacterial cell wall, leading to altered cell morphology and compromised integrity.[10]

Antibacterial_Mechanism Thiazole Thiazole Derivative CellWall Bacterial Cell Wall Biogenesis Thiazole->CellWall Inhibits Disruption Cell Wall Disruption CellWall->Disruption Leads to CellLysis Cell Lysis Disruption->CellLysis

Caption: Disruption of bacterial cell wall by thiazole derivatives.

Conclusion

This compound is an indispensable reagent in heterocyclic synthesis, providing access to a wide array of biologically active thiazole and 1,3,4-thiadiazole derivatives. The protocols and data presented herein offer a foundational guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the potential of this compound-derived heterocycles in the quest for novel therapeutic agents. The straightforward and versatile synthetic routes, coupled with the significant biological activities of the resulting compounds, underscore the continued importance of this compound in contemporary chemical research.

References

Application Notes and Protocols: Thioisonicotinamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioisonicotinamide (TIN), a heterocyclic thioamide, serves as a versatile ligand in coordination chemistry. Its ability to coordinate with a wide range of metal ions through its sulfur and nitrogen atoms has led to the development of novel complexes with significant potential in medicinal chemistry and catalysis. This document provides an overview of the applications of this compound-metal complexes, along with detailed protocols for their synthesis and evaluation.

Application Note 1: Antimicrobial and Antifungal Agents

This compound complexes of transition metals have demonstrated significant activity against various bacterial and fungal strains. The coordination of this compound to a metal center often enhances its biological activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

Mechanism of Action: The antimicrobial action of these complexes is believed to involve multiple pathways. Increased lipophilicity allows the complex to penetrate the microbial cell wall and membrane more effectively. Once inside the cell, the metal ion can be reduced, leading to the generation of reactive oxygen species (ROS) which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound and related thioamide complexes against different microbial strains.

Complex/LigandOrganismMIC (µg/mL)Reference
Thiourea Derivative Ligand L4S. epidermidis50-100[1]
Thiourea Derivative Ligand L4S. pyogenes50-100[1]
Cu(II)-Thiourea ComplexS. epidermidis50[1]
Ni(II)-Thiourea ComplexS. epidermidis100[1]
Thiourea Derivative Ligand L4C. albicans25[1]
Cu(II)-Thiourea ComplexC. albicans25[1]
Ni(II)-Thiourea ComplexC. albicans25[1]
Cu(II)-Schiff Base ComplexM. tuberculosis1.6[2]
Iron-Quinoxaline ComplexM. tuberculosis0.78[3]
Copper(II) Thiosemicarbazone ComplexE. coli1.5-30[4]
Copper(II) Thiosemicarbazone ComplexS. aureus1.5-30[4]
Copper(II) Thiosemicarbazone ComplexC. albicans1.5-4.0[4]
Zinc Pyridine (B92270) Complex 5 C. albicans8[5]
Copper Pyridine Complex 6 C. albicans8[5]
Zinc Pyridine Complex 6 S. pyogenes4[5]

Application Note 2: Anticancer Agents

Coordination complexes of this compound and its derivatives have emerged as promising candidates for cancer therapy. These compounds have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer activity of these complexes is often linked to their ability to induce apoptosis, or programmed cell death. One proposed mechanism involves the complex entering the cancer cell and localizing in the mitochondria. This can lead to a reduction in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C, which in turn activates the caspase cascade, leading to apoptosis.[6] Furthermore, these metal complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage, which can also trigger apoptosis.[7]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative thioamide-based metal complexes against various cancer cell lines.

ComplexCell LineIC50 (µM)Reference
Copper(I) Complex 3a C13* (cisplatin-resistant)< 5[7]
Copper(I) Complex 4a C13* (cisplatin-resistant)< 5[7]
Copper(I) Complex 5a C13* (cisplatin-resistant)< 5[7]
Zn(II) Thiosemicarbazone Complex 27 Cancer cellsNot specified[6]

Signaling Pathway: Induction of Apoptosis by this compound-Metal Complexes

apoptosis_pathway cluster_cell Cancer Cell Complex This compound Metal Complex Mitochondrion Mitochondrion Complex->Mitochondrion Accumulation ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound-metal complexes.

Application Note 3: Catalysis

This compound-metal complexes are also being explored for their catalytic properties in various organic transformations, such as oxidation and cross-coupling reactions. The thioamide ligand can stabilize the metal center in different oxidation states, facilitating catalytic cycles.

Potential Applications:

  • Oxidation Reactions: These complexes can act as catalysts for the oxidation of alcohols and other organic substrates.[8]

  • Cross-Coupling Reactions: Palladium and copper complexes of thioamide-type ligands have shown potential in catalyzing Suzuki, Heck, and other cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

Experimental Workflow: Catalytic Oxidation

catalytic_oxidation Reactants Substrate + Oxidant Reaction Catalytic Reaction Reactants->Reaction Catalyst This compound Metal Complex Catalyst->Reaction Product Oxidized Product Reaction->Product Regeneration Catalyst Regeneration Reaction->Regeneration Regeneration->Catalyst

Caption: General workflow for a catalytic oxidation reaction using a this compound-metal complex.

Experimental Protocols

Protocol 1: Synthesis of this compound (TIN) Ligand

This protocol is adapted from a general method for the synthesis of thioamides.

Materials:

Procedure:

  • In a round-bottom flask, dissolve isonicotinamide (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus pentasulfide (0.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Synthesis of this compound-Metal(II) Complexes

This protocol provides a general method for the synthesis of this compound complexes with divalent metal ions (e.g., Cu(II), Zn(II), Ni(II), Co(II)).

Materials:

  • This compound (TIN)

  • Metal(II) chloride or nitrate (B79036) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Standard reflux apparatus

Procedure:

  • Dissolve this compound (2 equivalents) in hot ethanol or methanol.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • A precipitate should form immediately or upon cooling.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with cold ethanol and then diethyl ether.

  • Dry the complex in a vacuum desiccator.

  • Characterize the synthesized complex using elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

Materials:

  • Synthesized this compound-metal complexes

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics/antifungals

  • DMSO (as a solvent for the complexes)

Procedure:

  • Prepare a stock solution of the test complex in DMSO.

  • Perform serial two-fold dilutions of the complex in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microbes with standard antibiotic/antifungal), a negative control (microbes with medium and DMSO), and a sterility control (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

References

Thioisonicotinamide in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide, a pyridine-4-carbothioamide, and its derivatives represent a versatile scaffold in the design and development of potent enzyme inhibitors. This class of compounds has garnered significant attention, primarily due to the antitubercular activity of its derivative, ethionamide (B1671405). Ethionamide is a prodrug that requires enzymatic activation to exert its inhibitory effect on a crucial enzyme in Mycobacterium tuberculosis. Beyond its application in tuberculosis, the this compound core has been explored for the inhibition of other key enzymes implicated in various diseases, including cancer and parasitic infections.

These application notes provide a comprehensive overview of the role of this compound in the development of enzyme inhibitors, focusing on its mechanism of action against key enzyme targets. Detailed protocols for essential experiments are provided to guide researchers in the evaluation of this compound-based compounds.

I. This compound in Tuberculosis Drug Discovery: Targeting the Mycolic Acid Biosynthesis Pathway

A primary application of this compound derivatives is in the treatment of tuberculosis. The second-line antitubercular drug ethionamide (2-ethylthis compound) is a cornerstone of this class. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[1][2] Once activated, the resulting metabolite forms an adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[3][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.[4]

Signaling Pathway: Activation of Ethionamide and Inhibition of InhA

Ethionamide_Activation_Pathway Ethionamide Activation and InhA Inhibition Pathway Ethionamide Ethionamide (this compound derivative) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide (Reactive Metabolite) EthA->Activated_Ethionamide Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct NAD NAD+ NAD->Ethionamide_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Ethionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Disruption

Caption: Ethionamide activation by EthA and subsequent inhibition of InhA.

Quantitative Data: Inhibition of InhA by this compound Derivatives
CompoundTarget EnzymeIC50KiReference
Ethionamide-NAD adductM. tuberculosis InhA-Nanomolar range[3]
Arylamide DerivativesM. tuberculosis InhA90 nM (optimized lead)-[4]
4-Hydroxy-2-pyridonesM. tuberculosis InhA0.59 µM (NITD-564)-[6]

II. This compound Derivatives as IMPDH Inhibitors

Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[7][8] This makes it an attractive target for the development of anticancer, antiviral, and immunosuppressive agents.[7][9] Thiophenyl derivatives of nicotinamide, which share structural similarities with this compound, have been shown to be metabolized into NAD+ analogs that inhibit IMPDH.[10] This suggests that the this compound scaffold can be utilized to design novel IMPDH inhibitors.

Logical Relationship: Prodrug Approach for IMPDH Inhibition

IMPDH_Inhibition_Workflow Prodrug Strategy for IMPDH Inhibition Thio_Derivative Thiophenyl/Thioisonicotinamide Derivative (Prodrug) NAD_Salvage_Pathway NAD+ Salvage Pathway Enzymes (e.g., NAMPT, NMNAT1) Thio_Derivative->NAD_Salvage_Pathway Metabolism AD_Analog Adenine (B156593) Dinucleotide (AD) Analog NAD_Salvage_Pathway->AD_Analog IMPDH IMPDH AD_Analog->IMPDH Inhibition Guanine_Nucleotide_Synthesis Guanine Nucleotide Synthesis IMPDH->Guanine_Nucleotide_Synthesis Cell_Death Cell Death Guanine_Nucleotide_Synthesis->Cell_Death Depletion leads to

Caption: Metabolic activation of thio-derivatives to inhibit IMPDH.

Quantitative Data: Inhibition of IMPDH
CompoundTarget EnzymeIC50KiReference
Thiophene-3-carboxamide adenine dinucleotide (TFAD)Human IMPDH Type I & IINot specified, potent inhibition-[11]
Mycophenolic acid (Reference Inhibitor)Human IMPDH220 nM-[3]

III. This compound Derivatives as Sirtuin Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism.[12][13] Dysregulation of sirtuin activity has been implicated in cancer and aging-related diseases.[12] Thioamide- and thiourea-containing compounds have been investigated as sirtuin inhibitors, suggesting the potential for this compound derivatives in this area.[14]

Signaling Pathway: Sirtuin Inhibition

Sirtuin_Inhibition Mechanism of Sirtuin Inhibition cluster_reaction SIRT1 Catalytic Cycle SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate (e.g., p53, Histones) Substrate->SIRT1 Thio_Inhibitor This compound-based Inhibitor Thio_Inhibitor->SIRT1 Inhibition

Caption: Inhibition of SIRT1-mediated deacetylation.

Quantitative Data: Inhibition of Sirtuins
CompoundTarget EnzymeIC50KiReference
Nicotinamide (Reference Inhibitor)SIRT179 µM-[15]
Nicotinamide (Reference Inhibitor)SIRT2138 µM-[15]
EX-527 (Selisistat)SIRT138-98 nM-

Experimental Protocols

Experimental Workflow: Enzyme Inhibition Assay

Experimental_Workflow General Workflow for Enzyme Inhibition Assays Start Start Reagent_Prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock Start->Reagent_Prep Assay_Setup Set up Assay Plate: Controls (no inhibitor), Test wells (inhibitor dilutions) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate/Cofactor) Pre_incubation->Reaction_Initiation Measurement Measure Activity (e.g., Absorbance, Fluorescence) over time Reaction_Initiation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition, Determine IC50/Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting enzyme inhibition assays.

Protocol 1: EthA-Mediated Activation and InhA Inhibition Assay (Coupled Assay)

This protocol is adapted from methods used for studying flavin-containing monooxygenases and InhA.[3]

Objective: To determine the inhibitory potential of a this compound derivative on InhA following activation by EthA.

Materials:

  • Purified recombinant EthA enzyme

  • Purified recombinant InhA enzyme

  • This compound derivative (test compound)

  • NADPH

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate

  • Assay Buffer: 50 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare working solutions of EthA, InhA, NADPH, NADH, and DD-CoA in Assay Buffer.

  • Activation Reaction (Step 1):

    • In a microcentrifuge tube, combine EthA, NADPH, and the this compound derivative.

    • Incubate at 37°C for 30-60 minutes to allow for the activation of the prodrug. A control reaction without the this compound derivative should be run in parallel.

  • InhA Inhibition Assay (Step 2):

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADH (final concentration, e.g., 250 µM)

      • DD-CoA (final concentration, e.g., 85 µM)

      • Aliquots of the pre-activated this compound derivative mixture from Step 1.

    • Include control wells:

      • No inhibitor control (with pre-incubation mixture lacking the test compound).

      • No enzyme control.

    • Initiate the reaction by adding InhA to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) at 25°C for 5-10 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: IMPDH Inhibition Assay (Spectrophotometric)

This protocol is based on the direct measurement of NADH formation.[1]

Objective: To determine the IC50 value of a this compound derivative against IMPDH.

Materials:

  • Purified recombinant IMPDH enzyme

  • This compound derivative (test compound)

  • Inosine monophosphate (IMP)

  • NAD+

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create serial dilutions in Assay Buffer.

    • Prepare working solutions of IMPDH, IMP, and NAD+ in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • IMPDH enzyme

      • Test compound at various concentrations (or DMSO for the no-inhibitor control).

    • Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of IMP (e.g., final concentration 250 µM) and NAD+ (e.g., final concentration 500 µM).

  • Measurement:

    • Immediately measure the increase in absorbance at 340 nm (corresponding to NADH formation) at 37°C for 15-30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described in Protocol 1.

Protocol 3: Sirtuin Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits that utilize a fluorogenic substrate.[2][15]

Objective: To determine the IC50 value of a this compound derivative against a specific sirtuin isoform (e.g., SIRT1).

Materials:

  • Sirtuin Fluorogenic Assay Kit (containing purified sirtuin enzyme, fluorogenic substrate, NAD+, and developer solution)

  • This compound derivative (test compound)

  • Assay Buffer (provided in the kit)

  • Nicotinamide (as a positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents as per the assay kit manual.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • Assay Buffer

      • Sirtuin enzyme

      • NAD+

      • Test compound at various concentrations (or DMSO for the no-inhibitor control, and Nicotinamide for the positive control).

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorogenic sirtuin substrate to each well.

    • Incubate at 37°C for 45-60 minutes.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence using an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value as described in Protocol 1.

Conclusion

The this compound scaffold is a valuable starting point for the development of inhibitors against a range of clinically relevant enzymes. Its role as a prodrug in the case of ethionamide highlights the potential for innovative activation strategies in drug design. The provided protocols offer a framework for researchers to explore the inhibitory activity of novel this compound derivatives against key targets in tuberculosis, cancer, and other diseases. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency and selectivity, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for Studying Thioisonicotinamide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioisonicotinamide is a crucial chemical scaffold in the development of antitubercular agents. Its mechanism of action, similar to the frontline drug isoniazid, involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall biosynthesis pathway. Understanding the intricate interactions between this compound, its activated metabolites, and its protein target is paramount for the rational design of more potent and effective drugs to combat tuberculosis.

These application notes provide a comprehensive overview of the established protocols and key considerations for researchers studying this compound-protein interactions. The document details the mechanism of action, biophysical and cellular assays for characterizing these interactions, and provides step-by-step experimental protocols.

Mechanism of Action: Prodrug Activation and Target Inhibition

This compound is a prodrug that requires enzymatic activation within the mycobacterium to exert its therapeutic effect. The activation cascade and subsequent inhibition of the primary target, InhA, are outlined below. This pathway is analogous to that of the structurally similar drug, ethionamide (B1671405).[1][2]

Signaling_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated this compound (Reactive Intermediate) EthA->Activated_this compound Thioisonicotinamide_NAD_Adduct This compound-NAD Adduct (Active Inhibitor) Activated_this compound->Thioisonicotinamide_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Thioisonicotinamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Biosynthesis Cell Wall Biosynthesis Mycolic_Acid_Synthesis->Cell_Wall_Biosynthesis Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Biosynthesis->Bacterial_Cell_Death Disruption leads to

Quantitative Data Summary

Table 1: Binding Affinity and Kinetic Parameters for InhA Inhibitors

InhibitorTargetKi (nM)Kd (nM)IC50 (µM)TechniqueReference
Isoniazid-NAD AdductWild-Type InhA0.75 ± 0.0816 ± 11 (initial binding)-Enzyme Kinetics[3]
NITD-564InhA--0.59Biochemical Assay[4]
NITD-529InhA--9.60Biochemical Assay[4]
PT70InhA0.022 (K1)--Enzyme Kinetics[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Thioamides against Mycobacterium tuberculosis

CompoundStrainMIC (µg/mL)Reference
EthionamideH37Rv≤ 4-fold the MIC[6]
IsoniazidH37Rv≤ 4-fold the MIC[6]

Experimental Protocols

Biophysical Assays for In Vitro Characterization

1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare purified InhA protein in ITC buffer Load_Sample Load InhA into the sample cell Protein_Prep->Load_Sample Ligand_Prep Prepare this compound-NAD adduct in matched ITC buffer Load_Ligand Load this compound-NAD adduct into the syringe Ligand_Prep->Load_Ligand Titration Titrate ligand into the sample cell and measure heat changes Load_Sample->Titration Load_Ligand->Titration Generate_Isotherm Generate binding isotherm Titration->Generate_Isotherm Fit_Data Fit data to a binding model Generate_Isotherm->Fit_Data Determine_Parameters Determine Kd, n, ΔH, and ΔS Fit_Data->Determine_Parameters

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant M. tuberculosis InhA protein. Ensure high purity (>95%) as determined by SDS-PAGE.

    • Synthesize and purify the this compound-NAD adduct. The synthesis can be achieved by reacting activated this compound with NAD+.

    • Dialyze both the protein and the ligand extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to ensure a perfect match and minimize heats of dilution.

    • Accurately determine the concentrations of both protein and ligand using a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or a protein concentration assay.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument sample and reference cells and the injection syringe with detergent and water.

    • Fill the reference cell with the dialysis buffer.

    • Load the InhA protein solution (typically 10-50 µM) into the sample cell.

    • Load the this compound-NAD adduct solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.

    • Perform an initial small injection to account for any initial mixing artifacts.

    • Carry out a series of injections (typically 20-30) to achieve saturation of the protein.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize_Protein Immobilize purified InhA protein on a sensor chip Association Inject analyte over the sensor surface (Association Phase) Immobilize_Protein->Association Prepare_Analyte Prepare serial dilutions of This compound-NAD adduct Prepare_Analyte->Association Dissociation Flow running buffer over the surface (Dissociation Phase) Association->Dissociation Regeneration Regenerate the sensor surface Dissociation->Regeneration Generate_Sensorgram Generate sensorgram Dissociation->Generate_Sensorgram Regeneration->Association Fit_Data Fit data to a kinetic model Generate_Sensorgram->Fit_Data Determine_Parameters Determine ka, kd, and Kd Fit_Data->Determine_Parameters

Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified InhA protein (ligand) over the activated surface to allow for covalent immobilization via primary amine groups. The optimal protein concentration and pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the this compound-NAD adduct (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over both the InhA-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the association phase, switch to flowing only the running buffer over the sensor surface. This is the dissociation phase .

    • Between different analyte concentrations, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves of the sensorgrams for each analyte concentration to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Assays for In Vivo Validation

3. Förster Resonance Energy Transfer (FRET)-based Cellular Assay

FRET is a powerful technique to study protein-ligand interactions within a cellular context. In this assay, the target protein (InhA) is fused to a donor fluorophore (e.g., CFP), and a fluorescently labeled version of this compound or a competitive binder is used as the acceptor. Interaction brings the donor and acceptor into close proximity, resulting in energy transfer and a measurable change in fluorescence.

FRET_Workflow cluster_prep Preparation cluster_exp FRET Experiment cluster_analysis Data Analysis Transfect_Cells Transfect cells with a plasmid encoding InhA-CFP fusion protein Culture_Cells Culture transfected cells Transfect_Cells->Culture_Cells Add_Ligand Add fluorescently labeled ligand (or unlabeled this compound and a fluorescent competitor) Culture_Cells->Add_Ligand Incubate Incubate to allow for binding Add_Ligand->Incubate Measure_Fluorescence Measure donor and acceptor fluorescence emission Incubate->Measure_Fluorescence Calculate_FRET Calculate FRET efficiency Measure_Fluorescence->Calculate_FRET Analyze_Data Analyze dose-response curves Calculate_FRET->Analyze_Data Determine_Potency Determine cellular potency (e.g., EC50) Analyze_Data->Determine_Potency

Protocol:

  • Cell Line and Plasmid Preparation:

    • Select a suitable host cell line for expressing the mycobacterial protein (e.g., HEK293T or a non-pathogenic mycobacterial strain).

    • Construct a mammalian expression vector encoding a fusion protein of InhA and a donor fluorophore, such as Cyan Fluorescent Protein (CFP), at either the N- or C-terminus.

    • Prepare a fluorescently labeled version of a known InhA binder to act as the acceptor probe. Alternatively, a competitive binding assay format can be used with unlabeled this compound.

  • Cell Culture and Transfection:

    • Culture the chosen cell line under appropriate conditions.

    • Transfect the cells with the InhA-CFP expression plasmid using a suitable transfection reagent.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • FRET Measurement:

    • Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

    • For a direct binding assay, add increasing concentrations of the fluorescently labeled acceptor probe to the cells.

    • For a competitive binding assay, add a fixed concentration of the fluorescently labeled competitor and increasing concentrations of unlabeled this compound.

    • Incubate the cells for a sufficient time to allow for binding to reach equilibrium.

    • Measure the fluorescence emission of both the donor (CFP) and the acceptor using a fluorescence plate reader or a microscope equipped for FRET imaging. Excite the donor and measure emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the FRET efficiency for each condition. This can be done by measuring the ratio of acceptor emission to donor emission or by using more advanced methods like acceptor photobleaching FRET.

    • For the direct binding assay, plot the FRET efficiency against the concentration of the fluorescent ligand to determine the apparent cellular Kd.

    • For the competitive binding assay, plot the FRET efficiency against the concentration of this compound. Fit the data to a dose-response curve to determine the cellular IC50 value, which reflects the potency of this compound in displacing the fluorescent competitor.

Conclusion

The protocols and application notes presented here provide a robust framework for the detailed investigation of this compound-protein interactions. By employing a combination of biophysical and cellular techniques, researchers can gain a comprehensive understanding of the binding thermodynamics, kinetics, and cellular efficacy of this important class of antitubercular compounds. This knowledge is essential for the structure-based design of next-generation inhibitors with improved potency and resistance profiles.

References

Application Notes and Protocols for Thioisonicotinamide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of thioisonicotinamide in materials science, focusing on its role in the development of coordination polymers and the functionalization of material surfaces. Detailed experimental protocols and data are presented to guide research and development in these areas.

Introduction

This compound (TIN) is a versatile molecule featuring a pyridine (B92270) ring and a thioamide functional group. This unique structure allows it to act as a bidentate ligand, coordinating with metal ions through both its sulfur and nitrogen atoms[1]. This property makes it a valuable building block in the synthesis of novel materials with tailored functionalities, particularly in the fields of coordination polymers and surface modification of nanoparticles.

Application 1: this compound in Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting material. This compound's ability to bridge metal centers makes it a candidate for creating one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.

While extensive data on coordination polymers made specifically with this compound is emerging, studies on analogous compounds like mercaptonicotinic acid demonstrate the formation of multidimensional structures with interesting optical and electrical properties[2].

Experimental Protocol: Synthesis of a Copper(I)-Thioisonicotinamide Coordination Polymer

This protocol is a representative method based on the synthesis of similar copper(I)-thiol-pyridine coordination polymers[2].

Materials:

  • Copper(I) Iodide (CuI)

  • This compound (TIN)

  • Acetonitrile (MeCN), analytical grade

  • Methanol (MeOH), analytical grade

  • Small glass vials (5 mL)

  • Heating block or oven

Procedure:

  • In a 5 mL glass vial, dissolve 0.1 mmol of Copper(I) Iodide in 2 mL of acetonitrile.

  • In a separate vial, dissolve 0.1 mmol of this compound in 2 mL of methanol.

  • Slowly add the this compound solution to the Copper(I) Iodide solution.

  • Seal the vial and place it in a heating block or oven at 60°C for 72 hours.

  • After 72 hours, allow the vial to cool slowly to room temperature.

  • Yellow crystals of the coordination polymer should form.

  • Collect the crystals by filtration, wash with a small amount of methanol, and air dry.

Characterization:

The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess its thermal stability.

Visualization of the Synthesis Workflow

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation CuI Dissolve CuI in Acetonitrile Mix Mix Solutions CuI->Mix TIN Dissolve this compound in Methanol TIN->Mix Heat Heat at 60°C for 72h Mix->Heat Cool Slow Cooling Heat->Cool Filter Filter Crystals Cool->Filter Wash Wash with Methanol Filter->Wash Dry Air Dry Wash->Dry Product Coordination Polymer Crystals Dry->Product

Caption: Workflow for the synthesis of a copper(I)-thioisonicotinamide coordination polymer.

Application 2: Surface Functionalization with this compound

The thiol group in this compound allows for its strong attachment to the surfaces of noble metals, such as gold, through the formation of self-assembled monolayers (SAMs)[3]. This surface modification can be used to alter the chemical and physical properties of the material, enabling applications in sensing, catalysis, and drug delivery.

Experimental Protocol: Formation of a this compound Self-Assembled Monolayer on a Gold Electrode

This protocol is a generalized procedure for the formation of a thiol-based SAM on a gold surface for electrochemical applications[3][4][5][6].

Materials:

  • Gold electrode

  • This compound (TIN)

  • Ethanol (B145695), 200 proof

  • Sulfuric acid (H₂SO₄), 1M (for cleaning)

  • Deionized water

  • Beakers and Petri dishes

  • Dry nitrogen gas

Procedure:

  • Cleaning the Gold Electrode:

    • Immerse the gold electrode in 1M sulfuric acid for 3 minutes.

    • Rinse thoroughly with a generous amount of deionized water.

    • Rinse with ethanol and dry under a stream of dry nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold electrode in the 1 mM this compound solution.

    • To minimize oxidation, it is recommended to backfill the container with dry nitrogen gas and seal it.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers[4].

  • Rinsing and Drying:

    • Remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the electrode under a stream of dry nitrogen gas.

Characterization:

The formation of the SAM can be confirmed using techniques such as cyclic voltammetry (CV), which will show a decrease in the electrochemical signal of a redox probe due to the insulating nature of the monolayer. X-ray photoelectron spectroscopy (XPS) can be used to confirm the presence of sulfur and nitrogen on the gold surface.

Visualization of the SAM Formation Workflow

G cluster_cleaning Electrode Cleaning cluster_SAM SAM Formation cluster_final Final Steps H2SO4 Immerse in 1M H₂SO₄ DI_Rinse Rinse with DI Water H2SO4->DI_Rinse EtOH_Rinse_Clean Rinse with Ethanol DI_Rinse->EtOH_Rinse_Clean Dry_Clean Dry with N₂ EtOH_Rinse_Clean->Dry_Clean Immerse Immerse Electrode (24-48h) Dry_Clean->Immerse Prepare_Sol Prepare 1 mM TIN in Ethanol Prepare_Sol->Immerse EtOH_Rinse_Final Rinse with Ethanol Immerse->EtOH_Rinse_Final Dry_Final Dry with N₂ EtOH_Rinse_Final->Dry_Final Product Functionalized Gold Electrode Dry_Final->Product

Caption: Workflow for the formation of a this compound SAM on a gold electrode.

Quantitative Data

Quantitative data for materials specifically functionalized with this compound is an active area of research. The following table provides representative data for related systems to serve as a benchmark.

Material SystemProperty MeasuredValueReference
Copper(I)-6-mercaptonicotinic acid coordination polymerElectrical ConductivitySemiconductor behavior[2]
This compound SAM on GoldFree Energy of Adsorption (ΔG°)-36.43 kJ/mol[3]
Crystal Structure of this compoundSpace GroupP 1 21/c 1[7]
Unit Cell Parameter 'a'3.8217 Å[7]
Unit Cell Parameter 'b'10.562 Å[7]
Unit Cell Parameter 'c'15.907 Å[7]
Unit Cell Angle 'β'93.636 °[7]

Note: The performance of this compound-based materials will be highly dependent on the specific application and the method of synthesis and processing. The data presented here should be used as a guide for experimental design.

References

Thioisonicotinamide: A Versatile Reagent in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Thioisonicotinamide, a pyridine-containing thioamide, has emerged as a valuable and versatile reagent in organic synthesis, primarily for the construction of diverse heterocyclic scaffolds. Its unique structural features, combining the nucleophilicity of the thioamide group with the electronic properties of the pyridine (B92270) ring, make it a key building block for compounds with significant biological and pharmaceutical relevance. This document provides a detailed overview of its applications, focusing on the well-established Hantzsch thiazole (B1198619) synthesis, and offers comprehensive experimental protocols for the preparation of 2-(pyridin-4-yl)thiazole (B7899624) derivatives.

Key Applications of this compound

The principal application of this compound in organic synthesis is its role as a key precursor in the Hantzsch thiazole synthesis . This classical condensation reaction involves the cyclization of a thioamide with an α-halocarbonyl compound to form a thiazole ring. This compound provides the N-C-S fragment for the construction of the thiazole core, resulting in the formation of 2-(pyridin-4-yl)thiazole derivatives. These compounds are of particular interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules, including antimicrobial and anticancer agents.

The pyridine moiety of this compound can influence the reactivity of the resulting thiazole and provides a site for further functionalization, allowing for the generation of diverse compound libraries for drug discovery.

Hantzsch Thiazole Synthesis using this compound

The reaction of this compound with various α-haloketones, such as substituted phenacyl bromides, is a reliable method for the synthesis of 2-(pyridin-4-yl)-4-arylthiazoles. The general reaction scheme is depicted below:

Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis This compound This compound Reaction + This compound->Reaction AlphaHaloKetone α-Haloketone AlphaHaloKetone->Reaction Thiazole 2-(Pyridin-4-yl)thiazole Derivative Reaction->Thiazole

Caption: General workflow for the Hantzsch thiazole synthesis.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various substituted phenacyl bromides, highlighting the reaction conditions and yields of the corresponding 2-(pyridin-4-yl)-4-arylthiazole products.

Entryα-Haloketone (Substituent)ProductReaction Time (h)Yield (%)
14-Bromophenacyl bromide4-(4-Bromophenyl)-2-(pyridin-4-yl)thiazole385
24-Chlorophenacyl bromide4-(4-Chlorophenyl)-2-(pyridin-4-yl)thiazole388
34-Fluorophenacyl bromide4-(4-Fluorophenyl)-2-(pyridin-4-yl)thiazole2.590
44-Methylphenacyl bromide4-(p-Tolyl)-2-(pyridin-4-yl)thiazole3.582
54-Methoxyphenacyl bromide4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole480
6Phenacyl bromide4-Phenyl-2-(pyridin-4-yl)thiazole387

Experimental Protocols

General Protocol for the Synthesis of 2-(Pyridin-4-yl)-4-arylthiazoles

This protocol outlines the general procedure for the Hantzsch thiazole synthesis using this compound and a substituted phenacyl bromide.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 2,4'-dibromoacetophenone)

  • Absolute ethanol (B145695)

  • Triethylamine (B128534) (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add the corresponding substituted phenacyl bromide (1.0 eq.). If specified in the reaction conditions for a particular substrate, a catalytic amount of a base like triethylamine can be added.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-(pyridin-4-yl)-4-arylthiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Detailed Protocol: Synthesis of 4-(4-Bromophenyl)-2-(pyridin-4-yl)thiazole

This protocol provides a specific example for the synthesis of 4-(4-bromophenyl)-2-(pyridin-4-yl)thiazole.

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10 mmol) and absolute ethanol (50 mL). Stir the mixture until the this compound is completely dissolved.

  • Add 2,4'-dibromoacetophenone (2.78 g, 10 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.

  • After reflux, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from absolute ethanol to obtain pure 4-(4-bromophenyl)-2-(pyridin-4-yl)thiazole as a crystalline solid.

  • Dry the purified product under vacuum. (Expected yield: ~2.86 g, 85%).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product in the synthesis of 2-(pyridin-4-yl)thiazoles.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + α-Haloketone Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants->Reaction Crude_Product Crude 2-(Pyridin-4-yl)thiazole Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure 2-(Pyridin-4-yl)thiazole Purification->Pure_Product Analysis NMR, Mass Spec, M.P. Pure_Product->Analysis Final_Data Structure & Purity Confirmed Analysis->Final_Data

Caption: Workflow for the synthesis and characterization of 2-(pyridin-4-yl)thiazoles.

Conclusion

This compound is a readily accessible and highly effective reagent for the synthesis of 2-(pyridin-4-yl)thiazole derivatives via the Hantzsch reaction. The provided protocols offer a robust and reproducible methodology for obtaining these valuable heterocyclic compounds in good to excellent yields. The versatility of this reaction allows for the introduction of a wide range of substituents on the thiazole ring, making it a powerful tool for the generation of compound libraries for drug discovery and development. Researchers in the fields of organic synthesis and medicinal chemistry will find this compound to be an indispensable building block for accessing novel and biologically active molecules.

Troubleshooting & Optimization

Technical Support Center: Thioisonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thioisonicotinamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Thionation of Isonicotinamide (B137802): This involves the conversion of the carbonyl group of isonicotinamide to a thiocarbonyl group using a thionating agent. The most common reagents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3]

  • Reaction of 4-Cyanopyridine (B195900) with a Sulfur Source: This method involves the reaction of 4-cyanopyridine with a nucleophilic sulfur source, such as hydrogen sulfide (B99878) (H₂S) or an alkali metal hydrosulfide (B80085) (e.g., NaSH).[4]

Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product degradation: The product may be unstable under the reaction or workup conditions.

  • Inefficient purification: Significant loss of product can occur during the purification steps, such as recrystallization or chromatography.[5][6]

Q3: What are some common side products in this compound synthesis and how can I minimize them?

A3: Common side products can include unreacted starting materials, and in the case of thionation reactions, phosphorus-containing byproducts. With the 4-cyanopyridine route, impurities from the starting material or side reactions during alkylation can be an issue.[7] To minimize side products, ensure the purity of your starting materials, optimize reaction conditions (temperature, time, stoichiometry), and use an appropriate workup procedure to remove byproducts.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What is the best way to purify crude this compound?

A5: Recrystallization is a common and effective method for purifying crude this compound.[8] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Ethanol (B145695) or ethanol-water mixtures are often good starting points for the recrystallization of amide-like compounds.[8]

Troubleshooting Guides

Route 1: Thionation of Isonicotinamide

This route is often favored for its relatively straightforward procedure. However, optimizing the reaction conditions is key to achieving high yields and purity.

Troubleshooting Common Issues in the Thionation of Isonicotinamide

Issue Potential Cause Recommendation
Low Yield Incomplete Reaction: Insufficient heating or reaction time.Increase reaction temperature or prolong the reaction time. Monitor reaction progress by TLC until the starting material is consumed.
Suboptimal Thionating Agent Ratio: Too little Lawesson's Reagent or P₄S₁₀.Increase the molar equivalents of the thionating agent. A common starting point is 0.5-1.0 equivalents of Lawesson's Reagent.
Poor Solvent Choice: The solvent may not be suitable for the reaction temperature or solubility of reagents.Toluene, xylene, or dioxane are commonly used.[1] Ensure the solvent is anhydrous, as moisture can decompose the thionating agents.
Difficult Purification Phosphorus Byproducts: Lawesson's Reagent and P₄S₁₀ produce phosphorus-containing byproducts that can be difficult to remove.A hydrolytic workup can help to remove some of these byproducts.[1][9][10] Filtration through a short plug of silica (B1680970) gel can also be effective.
Product Co-precipitation with Impurities: The desired product may crystallize with impurities.Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation.
Reaction Stalls Decomposition of Thionating Agent: Lawesson's Reagent can decompose at high temperatures over extended periods.[11]Avoid unnecessarily high temperatures or prolonged reaction times. Consider microwave-assisted synthesis for shorter reaction times.[3]

Data Presentation: Comparison of Thionating Agents

Parameter Lawesson's Reagent Phosphorus Pentasulfide (P₄S₁₀)
Reactivity Milder, often requires lower temperatures.[3]More reactive, often requires higher temperatures.[1]
Stoichiometry Typically 0.5 - 1.0 equivalents.Often requires a larger excess.
Byproducts Phosphorus-containing organic byproducts.Inorganic phosphorus oxides and sulfides.
Workup Often requires chromatography for high purity.[9][10]Can sometimes be removed by hydrolytic workup.[1]
Yields Generally good to excellent.[3]Can be high, but may be lower due to side reactions.

Note: The optimal conditions should be determined empirically for each specific reaction.

Route 2: Synthesis from 4-Cyanopyridine

This route offers an alternative to thionation, but careful control of reaction conditions is necessary to avoid side reactions and maximize yield.

Troubleshooting Common Issues in the Synthesis from 4-Cyanopyridine

Issue Potential Cause Recommendation
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction temperature and/or time. The reaction of nitriles with hydrosulfide often requires heating.
Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under the reaction conditions.Carefully control the pH of the reaction mixture.
Formation of High Melting Point Byproducts: At high concentrations of 4-cyanopyridine, insoluble byproducts can form.Keep the concentration of 4-cyanopyridine below 10%, preferably around 5%.[12]
Product Purity Issues Unreacted 4-Cyanopyridine: The starting material may remain in the final product.Ensure the reaction goes to completion by monitoring with TLC. Unreacted starting material can often be removed by recrystallization.
Side-chain Alkylation Impurities: If the 4-cyanopyridine starting material is not pure, alkylated impurities can be carried through the synthesis.[7]Use highly pure 4-cyanopyridine.

Data Presentation: Optimizing Reaction Conditions for the 4-Cyanopyridine Route

Parameter Condition A Condition B Condition C Expected Outcome
Sulfur Source NaSHH₂S (gas)NaSHDifferent handling requirements and potential for different byproducts.
Solvent Ethanol/WaterPyridineDMFSolvent polarity can affect reaction rate and solubility of intermediates.
Temperature 80°C100°C60°CHigher temperatures generally increase reaction rate but may also increase side reactions.
Reaction Time 6 hours4 hours12 hoursLonger reaction times may be needed for less reactive substrates or lower temperatures.
Yield ModerateHighLow to ModerateCondition B is likely to provide the highest yield, but optimization is necessary.

Note: This table provides a conceptual framework for optimization. Actual yields will vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation of Isonicotinamide using Lawesson's Reagent

Materials:

  • Isonicotinamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.6 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[8]

  • Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start with Isonicotinamide add_reagents Add Lawesson's Reagent and Toluene start->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter cool->filter wash Wash with NaHCO3 and Brine filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield? check_completion Is the reaction complete (checked by TLC)? start->check_completion check_conditions Are reaction conditions (temp, time, stoichiometry) optimal? check_completion->check_conditions No check_purification Was there significant product loss during purification? check_completion->check_purification Yes solution_completion Increase reaction time/temperature or adjust stoichiometry. check_completion->solution_completion No solution_conditions Optimize solvent, temperature, and reagent ratios based on troubleshooting tables. check_conditions->solution_conditions solution_purification Optimize recrystallization solvent and technique to minimize loss. check_purification->solution_purification

References

Technical Support Center: Improving the Yield of Thioisonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Thioisonicotinamide reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Thionation: The conversion of the amide or nitrile starting material to the thioamide may not have gone to completion. This can be due to insufficiently reactive thionating agents, suboptimal reaction temperatures, or insufficient reaction times.

  • Side Reactions: Several side reactions can compete with the desired thioamide formation, leading to byproducts. Common side reactions include the formation of isomeric impurities or degradation of the starting material or product under harsh reaction conditions.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the starting material to the thionating agent is crucial. An insufficient amount of the thionating agent will result in incomplete conversion, while a large excess can sometimes lead to the formation of impurities.

  • Product Loss During Workup and Purification: this compound can be lost during aqueous workup if not performed carefully. Additionally, purification by chromatography can lead to yield loss if the conditions are not optimized.

Q2: How does the choice of starting material affect the reaction?

A2: The most common starting materials for this compound synthesis are 4-cyanopyridine (B195900) or isonicotinamide (B137802) (pyridine-4-carboxamide).

  • From 4-Cyanopyridine: This route involves the direct thionation of the nitrile group. It can be a one-step process but may require harsh reaction conditions.

  • From Isonicotinamide: This is a common method involving the thionation of the corresponding amide. This reaction is often cleaner and proceeds under milder conditions compared to starting from the nitrile.

Q3: What are the most effective thionating agents for this reaction?

A3: The choice of thionating agent is critical for a high-yielding reaction. The most commonly used reagents are:

  • Lawesson's Reagent: This is a mild and effective thionating agent for converting amides to thioamides. It often provides good yields under relatively mild conditions.

  • Phosphorus Pentasulfide (P₄S₁₀): A more reactive and less expensive thionating agent. However, it can sometimes lead to more side products and requires higher reaction temperatures.

Q4: My purified this compound shows low purity. What are the likely causes and how can I improve it?

A4: Low purity can result from several factors:

  • Ineffective Purification: The chosen recrystallization solvent may not be optimal, or the column chromatography conditions may not provide adequate separation.

  • Co-precipitation of Impurities: Impurities may crystallize along with the product during recrystallization. To improve purity, consider a solvent screen for recrystallization to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Residual Thionating Agent Byproducts: Byproducts from Lawesson's reagent or P₄S₁₀ can be difficult to remove. A proper aqueous workup is crucial to hydrolyze and remove these phosphorus-containing impurities.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is key to maximizing the yield of this compound. The following table summarizes the impact of various conditions on the synthesis, providing a guide for experimental design.

ParameterConditionExpected Outcome on YieldNotes
Starting Material Isonicotinamide vs. 4-CyanopyridineIsonicotinamide often provides higher and cleaner yields.Thionation of amides is generally a more controlled reaction.
Thionating Agent Lawesson's ReagentGenerally provides good to excellent yields under milder conditions.Often the preferred reagent for cleaner reactions.
Phosphorus Pentasulfide (P₄S₁₀)Can provide high yields but may require higher temperatures and lead to more byproducts.A more cost-effective but potentially less selective option.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are generally preferred.Solvent choice can significantly impact reaction rate and solubility of reagents.
Temperature 80-110 °C (for Lawesson's Reagent)Increasing temperature generally increases the reaction rate, but excessive heat can lead to degradation.Optimal temperature should be determined experimentally.
100-150 °C (for P₄S₁₀)Higher temperatures are typically required for P₄S₁₀.Careful temperature control is necessary to minimize side reactions.
Reaction Time 2-24 hoursReaction time should be monitored by TLC or LC-MS to determine completion.Prolonged reaction times can lead to product degradation.
Stoichiometry 0.5-1.0 equivalents of Lawesson's Reagent (per amide)Using a slight excess can ensure complete conversion.A large excess can complicate purification.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isonicotinamide using Lawesson's Reagent

This protocol provides a general procedure for the thionation of isonicotinamide.

Materials:

  • Isonicotinamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or Dioxane)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinamide (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 - 1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

experimental_workflow start Start: Isonicotinamide dissolve Dissolve in Anhydrous Toluene start->dissolve add_lr Add Lawesson's Reagent dissolve->add_lr reflux Reflux at 110°C (Monitor by TLC) add_lr->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup extract Extract with Ethyl Acetate workup->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure This compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield of This compound check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Increase Thionating Agent incomplete->optimize_conditions check_workup Review Workup and Purification Procedure complete->check_workup side_reactions Check for Side Products (NMR/MS) complete->side_reactions Impure Product loss_during_workup Product Loss During Workup/Purification check_workup->loss_during_workup Potential Loss optimize_purification Optimize Purification: - Recrystallization Solvent Screen - Adjust Chromatography Conditions loss_during_workup->optimize_purification optimize_reagents Optimize Reagents: - Purity of Starting Material - Fresh Thionating Agent side_reactions->optimize_reagents

Caption: Troubleshooting workflow for low this compound yield.

Technical Support Center: Purification of Crude Thioisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Thioisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often effective for removing bulk impurities, while column chromatography is ideal for separating closely related impurities and achieving high purity.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities depend on the synthetic route. If synthesized from 4-cyanopyridine (B195900), impurities may include unreacted 4-cyanopyridine and the hydrolysis byproduct, isonicotinamide. If a thionating agent like Lawesson's reagent is used to convert an amide to a thioamide, phosphorus-containing byproducts may be present.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity of the product.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: Oiling out can occur if the compound's melting point is low or if significant impurities are present. Try using a different solvent or a solvent pair for recrystallization. If the problem persists, purifying the crude material by column chromatography before recrystallization is recommended.

Q5: I have a low yield after recrystallization. How can I improve it?

A5: Low yield can result from using too much solvent or cooling the solution too quickly. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. You can also try to recover more product from the mother liquor by concentrating it and cooling it again.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
No crystals form upon cooling - Solution is not supersaturated (too much solvent used).- The compound is very soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Add a seed crystal of pure this compound.- Gently scratch the inside of the flask with a glass rod at the solution's surface.- Try a different solvent or a solvent/anti-solvent system.
Oily product forms instead of crystals - The melting point of the compound is below the boiling point of the solvent.- Presence of significant impurities depressing the melting point.- Switch to a lower-boiling point solvent.- Use a larger volume of solvent.- Purify the crude product by column chromatography first.
Colored impurities in the final product - Incomplete removal of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly as it can adsorb the desired product.
Low recovery yield - Too much solvent was used.- The cooling process was too rapid.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of spots (co-elution) - Incorrect mobile phase polarity.- Optimize the solvent system using TLC. Aim for a solvent system that gives your product an Rf value of 0.2-0.4 and good separation from impurities.- Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Streaking or tailing of spots on TLC and column - Compound is too polar for the stationary phase.- Column is overloaded.- Decomposition of the compound on the silica (B1680970) gel.- Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) (for basic compounds) to the eluent.- Ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:100 ratio of compound to silica gel by weight).- Consider using a different stationary phase like alumina.
Compound is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. If starting with a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.
Cracks in the silica gel bed - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Quantitative Data Summary

The following table provides typical, illustrative data for the purification of this compound. Optimal conditions and results will vary depending on the nature and quantity of impurities in the crude material.

Purification Method Solvent/Eluent System (Typical) Purity (Typical) Yield (Typical)
Recrystallization Ethanol or Ethanol/Water mixture95-98%60-80%
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1)>99%70-90%

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water). A good solvent will dissolve the crude product when hot but sparingly when cold. Ethanol or an ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Develop a suitable mobile phase for column chromatography by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will show good separation between this compound (Rf ~0.2-0.4) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Impurities_Removed_1 Bulk Impurities Removed Recrystallization->Impurities_Removed_1 Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Impurities_Removed_2 Trace Impurities Removed Column_Chromatography->Impurities_Removed_2 Purity_Check_1->Column_Chromatography <98% Pure Pure_Product Pure this compound Purity_Check_1->Pure_Product >98% Pure Purity_Check_2->Pure_Product

Caption: Purification workflow for crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Method Which Purification Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column Recrystallization_Problem What is the issue? Recrystallization->Recrystallization_Problem Column_Problem What is the issue? Column->Column_Problem No_Crystals No Crystals Forming Recrystallization_Problem->No_Crystals No Crystals Oily_Product Oily Product Recrystallization_Problem->Oily_Product Oiling Out Low_Yield Low Yield Recrystallization_Problem->Low_Yield Low Yield Solution_No_Crystals Too much solvent? Cooling too fast? No_Crystals->Solution_No_Crystals Solution_Oily Impure sample? Solvent BP too high? Oily_Product->Solution_Oily Solution_Low_Yield Too much solvent? Premature crystallization? Low_Yield->Solution_Low_Yield Poor_Separation Poor Separation Column_Problem->Poor_Separation Poor Separation Streaking Streaking/Tailing Column_Problem->Streaking Streaking No_Elution Compound Stuck Column_Problem->No_Elution No Elution Solution_Poor_Separation Incorrect eluent polarity? Optimize with TLC. Poor_Separation->Solution_Poor_Separation Solution_Streaking Column overload? Compound too polar? Streaking->Solution_Streaking Solution_No_Elution Eluent not polar enough? No_Elution->Solution_No_Elution

Caption: Troubleshooting logic for this compound purification.

stability issues of Thioisonicotinamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thioisonicotinamide (TIN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you address common stability issues.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of potency in stock solutions Degradation due to improper storage (temperature, light) or solvent effects. This compound is known to be sensitive to heat and light.Store stock solutions at 2-8°C, protected from light. For long-term storage (-20°C or -80°C), use anhydrous solvents like DMSO or Ethanol (B145695) and aliquot to avoid repeated freeze-thaw cycles.[1] Always use fresh solvents, as moisture-absorbing ones like DMSO can reduce solubility and stability.[1]
Inconsistent results in aqueous buffers Hydrolytic degradation. Thioamides can be susceptible to hydrolysis under both acidic and basic conditions, similar to related compounds like Prothionamide.Prepare fresh aqueous solutions for each experiment. If storage is necessary, perform a preliminary stability study at your working pH and temperature to determine an acceptable time frame. Consider using a pH between 6.0 and 7.5 for enhanced stability.
Appearance of unknown peaks in chromatograms Degradation of this compound. Common degradation pathways for thioamides include oxidation and hydrolysis.Characterize the degradation products using techniques like LC-MS. The primary degradation is likely oxidation of the sulfur atom to form a sulfoxide (B87167) (S-oxide), followed by further oxidation or hydrolysis.[2][3] Implement a stability-indicating analytical method to separate and quantify the parent compound and its degradants.
Discoloration of solid compound (yellowing) Potential degradation upon exposure to air and light. The recommended storage is under an inert atmosphere.[4][5]Store the solid compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at the recommended 2-8°C.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[4][5] For maximum stability, it should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5]

Q2: How stable is this compound in different solvents?

A2: this compound is soluble in DMSO, methanol (B129727), and ethanol.[1][4] While specific stability data is limited, solutions in anhydrous DMSO or ethanol are generally suitable for short-term storage at -20°C or for up to a year at -80°C when aliquoted to prevent freeze-thaw cycles.[1] It is insoluble in water.[1] For aqueous experiments, prepare solutions fresh or validate their stability under your specific conditions.

Q3: Is this compound sensitive to pH?

A3: Based on the behavior of structurally similar thioamides like Prothionamide, this compound is expected to undergo hydrolysis under both acidic and basic conditions.[6] Extreme pH values should be avoided during long-term storage of solutions. For experiments in aqueous buffers, it is advisable to maintain a pH close to neutral.

Q4: What is the likely degradation pathway for this compound?

A4: The primary degradation pathway is likely the oxidation of the thioamide sulfur atom. This is analogous to the metabolism of the related antituberculosis drug Ethionamide (B1671405).[2][3][7] The initial product would be this compound S-oxide. Further oxidation or hydrolysis could lead to the formation of isonicotinamide (B137802) or isonicotinic acid.

Q5: How can I monitor the stability of this compound in my samples?

A5: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is the best approach.[6][8] Such a method should be able to separate the intact this compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.

Data on Expected Stability Profile

Condition Stress Level Expected Outcome Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to significant degradation expected.Hydrolysis of the thioamide group.
Basic Hydrolysis 0.1 M NaOH, 60°CModerate to significant degradation expected.Hydrolysis of the thioamide group.
Oxidation 3% H₂O₂, Room TempSignificant degradation expected.Oxidation of the sulfur atom to sulfoxide and sulfone.
Thermal Degradation 80°C (solid)Degradation likely over time.Thermolysis.
Photodegradation ICH Q1B conditionsDegradation expected upon light exposure.Photolytic decomposition.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Place the solid this compound powder in a 60°C oven.

    • Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable HPLC method (see Protocol 2). Aim for 10-20% degradation to ensure the method is stability-indicating.[12]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 290 nm, based on Prothionamide).[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 1 mg/mL This compound Stock Degradation Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stock->Degradation Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Degradation->Sampling Dilution Neutralize (if needed) & Dilute to Working Conc. Sampling->Dilution HPLC HPLC Injection Dilution->HPLC DAD PDA/UV Detection HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Parent Drug & Degradation Products Integration->Quantification Report Assess % Degradation & Mass Balance Quantification->Report G TIN This compound SOX This compound S-Oxide (Primary Degradant) TIN->SOX Oxidation (e.g., H₂O₂) AMIDE Isonicotinamide TIN->AMIDE Hydrolysis SOX->AMIDE Further Oxidation/ Hydrolysis ACID Isonicotinic Acid AMIDE->ACID Hydrolysis

References

Technical Support Center: Thioisonicotinamide (TINA) Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the crystallization of Thioisonicotinamide (TINA). The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound (TINA) is not crystallizing from the solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue that can stem from several factors. Here is a step-by-step guide to induce crystallization:

  • Check for Supersaturation: The solution might not be sufficiently saturated. Try to concentrate the solution by slowly evaporating the solvent. This can be achieved by leaving the flask partially open in a fume hood or by using a gentle stream of an inert gas like nitrogen.

  • Induce Nucleation:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the crystallization flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

    • Seeding: If you have a previously obtained crystal of TINA, add a tiny "seed" crystal to the supersaturated solution. This will act as a template for further crystal growth.

  • Lower the Temperature: If cooling to room temperature is unsuccessful, try further cooling the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Re-evaluate Your Solvent System: The chosen solvent may be too effective at dissolving TINA at all temperatures. Consider using a different solvent or an anti-solvent system. An anti-solvent is a solvent in which TINA is insoluble but is miscible with your primary solvent. Add the anti-solvent dropwise to the TINA solution until it becomes slightly turbid, then allow it to stand.

Q2: My TINA is "oiling out" of the solution instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solute in the solvent. Here are some strategies to prevent oiling out:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. A slower cooling rate provides molecules with sufficient time to orient themselves into a crystal lattice.

  • Use a More Dilute Solution: Starting with a less concentrated solution can prevent the high level of supersaturation that often leads to oiling out.

  • Change the Solvent: The solubility of TINA in the chosen solvent might be too high at the crystallization temperature. Experiment with a solvent in which TINA is less soluble at elevated temperatures.

  • Warm the Receiving Flask: If using a hot filtration step, warming the receiving flask can prevent premature crystallization and the subsequent oiling out of the supersaturated solution upon contact with a cold surface.

  • Add Seed Crystals: Introducing seed crystals at a temperature slightly above the point where oiling out occurs can encourage direct crystallization.

Q3: The crystals of TINA I obtained are very small or needle-like. How can I grow larger crystals?

A3: The size and quality of crystals are influenced by the rate of nucleation and growth. To obtain larger crystals, the goal is to have a slower rate of crystal growth.

  • Slow Evaporation: Instead of rapid cooling, allow the solvent to evaporate slowly over a period of several days. This can be achieved by loosely covering the crystallization vessel.

  • Use a Solvent with Moderate Solubility: A solvent in which TINA has moderate solubility at room temperature can promote slower crystal growth.

  • Temperature Gradient: A slow and controlled temperature decrease will favor the growth of larger, more well-defined crystals.

  • Minimize Agitation: Avoid disturbing the crystallization vessel as this can lead to the formation of multiple nucleation sites and, consequently, smaller crystals.

Q4: How do I choose an appropriate solvent for the recrystallization of TINA?

A4: The ideal recrystallization solvent should exhibit the following properties:

  • It should dissolve TINA readily at its boiling point but poorly at low temperatures.

  • It should not react with TINA.

  • It should be volatile enough to be easily removed from the purified crystals.

  • Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

A good starting point is to test small amounts of TINA in various solvents like ethanol, methanol, acetone, and ethyl acetate. Observe the solubility at room temperature and upon heating.

Data Presentation

Table 1: Solubility of Isonicotinamide in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water2513.7
5032.5
Ethanol253.6
5010.2
Acetone251.2
504.5
Ethyl Acetate250.3
501.5

Disclaimer: This data is for Isonicotinamide and should be used as an estimation for this compound. Experimental verification of TINA's solubility is highly recommended.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude TINA in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle stirring until the TINA dissolves completely. If undissolved solids remain, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and filter flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization of this compound
  • Dissolution: Dissolve the crude TINA in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., DMSO[1]).

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which TINA is poorly soluble but is miscible with the good solvent, e.g., water) dropwise to the solution while stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Equilibration: Allow the mixture to stand at room temperature to allow for complete crystallization.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

Diagram 1: General Troubleshooting Workflow for TINA Crystallization

Troubleshooting_Workflow Troubleshooting Flowchart for TINA Crystallization start Start: Crude TINA dissolve Dissolve in minimal hot solvent start->dissolve cool Cool to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end End: Pure TINA collect->end induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation concentrate Concentrate solution (evaporate solvent) no_crystals->concentrate induce_nucleation->cool concentrate->cool oiling_out->crystals_form No handle_oiling Address Oiling Out: - Slower cooling - More dilute solution - Change solvent oiling_out->handle_oiling Yes handle_oiling->dissolve

Caption: A flowchart outlining the steps to troubleshoot common issues encountered during the crystallization of this compound.

Diagram 2: Logical Relationship of Crystallization Parameters

Crystallization_Parameters Key Parameters Influencing TINA Crystallization TINA This compound (TINA) Solvent Solvent Choice TINA->Solvent Temperature Temperature (Cooling Rate) TINA->Temperature Concentration Concentration (Supersaturation) TINA->Concentration Crystal_Quality Crystal Quality (Size, Purity) Solvent->Crystal_Quality Temperature->Crystal_Quality Concentration->Crystal_Quality Impurities Impurities Impurities->Crystal_Quality

References

Technical Support Center: Optimizing Reaction Conditions for Thioisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of thioisonicotinamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: I am getting a low yield of this compound when using Lawesson's reagent. What are the potential causes and solutions?

A1: Low yields in the thionation of isonicotinamide (B137802) using Lawesson's reagent are a common issue. Several factors can contribute to this problem:

  • Incomplete Reaction: The conversion of the amide to the thioamide may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Ensure the Lawesson's reagent is fresh and has been stored under anhydrous conditions, as it can decompose.

  • Suboptimal Solvent: The choice of solvent significantly impacts the reaction rate and yield.

    • Solution: Anhydrous toluene (B28343) is a commonly used and effective solvent for this reaction.[1][2] Other high-boiling point solvents like dioxane can also be used. A comparative study of different solvents can help optimize the yield for your specific derivative.[1]

  • Stoichiometry of Lawesson's Reagent: Using an incorrect amount of Lawesson's reagent can lead to incomplete conversion or the formation of side products.

    • Solution: Typically, 0.5 to 0.6 equivalents of Lawesson's reagent per amide functional group are recommended.[1][3] It's advisable to perform small-scale trials to determine the optimal stoichiometry for your specific substrate.

  • Product Loss During Workup: this compound and its derivatives can be lost during the purification steps.

    • Solution: The phosphorus-containing byproducts from Lawesson's reagent can be difficult to remove and may co-elute with the product during column chromatography.[4] An alternative workup involves treating the reaction mixture with ethylene (B1197577) glycol to decompose the byproducts, followed by extraction and recrystallization.[3]

Q2: I am observing multiple spots on my TLC after the reaction, in addition to the starting material and the desired thioamide. What are these side products and how can I minimize them?

A2: The formation of side products is a known challenge in thionation reactions.

  • Phosphorus-Containing Byproducts: The primary byproducts are derived from Lawesson's reagent itself.[4][5]

    • Minimization: Using the correct stoichiometry of Lawesson's reagent can help.

    • Removal: As mentioned, a workup procedure involving ethylene glycol can help to remove these byproducts without the need for column chromatography.[3] Alternatively, using a fluorous version of Lawesson's reagent allows for easy removal of byproducts by fluorous solid-phase extraction.[6]

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Solution: Refer to the solutions for low yield in Q1, such as increasing reaction time, temperature, or the amount of Lawesson's reagent.

  • Decomposition of the Product: Thioamides can be unstable under certain conditions.

    • Solution: Avoid unnecessarily high temperatures or prolonged reaction times. It is also important to use purified reagents and anhydrous solvents.

Q3: What is the best method to purify the final this compound product?

A3: Recrystallization is often the preferred method for purifying solid this compound derivatives.[2][7]

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Recommended Solvents: Ethanol (B145695), isopropanol, or mixtures of ethanol and water are often good choices for recrystallizing nicotinamide (B372718) and its derivatives.[2][8] Toluene can also be used for the recrystallization of some thioamides.[9]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[7]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7]

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[10]

    • Dry the purified crystals under vacuum.

Q4: Can I use phosphorus pentasulfide (P₄S₁₀) instead of Lawesson's reagent? What are the advantages and disadvantages?

A4: Yes, phosphorus pentasulfide is another common reagent for the thionation of amides.[11]

  • Advantages:

    • It is generally less expensive than Lawesson's reagent.

    • The byproducts may be easier to remove in some cases. A workup with a simple hydrolytic process or filtration through silica (B1680970) gel can be sufficient.

  • Disadvantages:

    • Reactions with P₄S₁₀ often require higher temperatures and longer reaction times compared to Lawesson's reagent.[12]

    • It may be less selective, leading to more side products with complex molecules.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes quantitative data for the synthesis of thioamides from amides under various conditions, providing a basis for optimizing the synthesis of this compound derivatives.

Thionating AgentSolventTemperature (°C)TimeYield (%)Reference
Lawesson's ReagentTolueneReflux30 min93[1]
Lawesson's ReagentToluene13015 minHigh[2]
P₄S₁₀ / Al₂O₃1,4-DioxaneRefluxN/A62-93[1]
Elemental Sulfur1-Methyl-2-pyrrolidone (NMP)110-180 (Microwave)2-20 minGood[11]
Humic Acid/SulfurSolvent-free10060 minExcellent[13]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isonicotinamide using Lawesson's Reagent (Representative Protocol)

This protocol is a representative procedure based on general methods for the thionation of amides.[1][2] Researchers should optimize the conditions for their specific needs.

Materials:

  • Isonicotinamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethylene Glycol

  • Ethyl Acetate (B1210297)

  • Ethanol (for recrystallization)

  • Activated Charcoal (optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add ethylene glycol (5 mL) and water (0.5 mL).

    • Heat the mixture to 95 °C and stir for 2-4 hours to decompose the phosphorus byproducts.[3]

    • Cool the mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified this compound.

Signaling Pathways and Experimental Workflows

Inhibition of IMP Dehydrogenase (IMPDH) via the NAD Salvage Pathway

This compound, being an analogue of nicotinamide, can potentially be metabolized by the NAD salvage pathway. This can lead to the formation of an unnatural NAD analogue that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides.[14][15] This inhibition can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells.[15][16]

IMPDH_Inhibition Thioiso This compound Derivative NAMPT NAMPT Thioiso->NAMPT Metabolized by NMNAT NMNAT NAMPT->NMNAT Product acts as substrate for Thio_NAD Thio-NAD Analogue NMNAT->Thio_NAD Produces IMPDH IMPDH Thio_NAD->IMPDH Inhibits XMP XMP IMPDH->XMP Catalyzes conversion to IMP IMP IMP->IMPDH Substrate Guanine Guanine Nucleotides XMP->Guanine DNA_RNA DNA/RNA Synthesis Guanine->DNA_RNA

Caption: Proposed metabolic activation of this compound derivatives and subsequent inhibition of IMPDH.

Modulation of the NF-κB Signaling Pathway

Some thio-derivatives have been shown to modulate the NF-κB signaling pathway, which plays a key role in inflammation and cell survival.[17] Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects. The mechanism can involve the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating target gene expression.[18][19]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome Leads to NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) Thio_deriv This compound Derivative Thio_deriv->IKK Inhibits Proteasome->NFkB Releases Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

General Experimental Workflow for this compound Synthesis

The following diagram outlines a typical workflow for the synthesis and purification of this compound from isonicotinamide.

Synthesis_Workflow Start Start: Isonicotinamide & Lawesson's Reagent Reaction Thionation Reaction (Toluene, Reflux) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Workup: Ethylene Glycol Treatment, Extraction TLC->Workup Complete Crude Crude Product Workup->Crude Purification Purification: Recrystallization (e.g., from Ethanol) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization: NMR, IR, MS, Elemental Analysis Pure->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

References

side reactions to avoid in Thioisonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of Thioisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the thionation of 4-cyanopyridine (B195900). A common method utilizes an aqueous solution of ammonium (B1175870) sulfide (B99878) or sodium sulfide with elemental sulfur. Alternative methods include the use of Lawesson's reagent or phosphorus pentasulfide in an organic solvent.

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The main side reactions of concern are the hydrolysis of the starting material, 4-cyanopyridine, and the incomplete reaction leading to residual starting material. The hydrolysis byproducts are isonicotinamide (B137802) and isonicotinic acid. The extent of these side reactions is highly dependent on the reaction conditions such as pH, temperature, and reaction time.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By co-spotting the reaction mixture with standards of 4-cyanopyridine, this compound, isonicotinamide, and isonicotinic acid, you can visualize the consumption of the starting material and the formation of the product and byproducts. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture.

Q4: What are the typical purities and yields I can expect?

A4: With optimized conditions, it is possible to achieve high purity of this compound. For instance, in the analogous synthesis of a related compound, prothionamide, purities of over 99% are reported after purification. Yields can vary significantly based on the chosen method and reaction conditions. A well-controlled reaction can provide good to excellent yields, while suboptimal conditions can lead to a higher proportion of side products and consequently, a lower yield of the desired this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommendation
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the 4-cyanopyridine spot is no longer visible or significantly diminished. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can also promote hydrolysis. Monitor for the appearance of hydrolysis byproducts.
Hydrolysis of Starting Material - Control pH: Maintain a basic pH (around 8.5-9.0) during the reaction and workup to minimize the formation of isonicotinic acid.[1] - Optimize Temperature: Avoid excessively high temperatures which favor hydrolysis. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Suboptimal Reagent Ratio - Adjust Thionating Agent Concentration: Ensure an adequate molar excess of the thionating agent (e.g., sodium sulfide/sulfur) to drive the reaction to completion.
Loss during Workup/Purification - Careful Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Optimize Recrystallization: Choose a suitable solvent system for recrystallization to maximize crystal recovery and minimize loss in the mother liquor.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Unreacted 4-Cyanopyridine Can be detected by TLC or HPLC, appearing as a distinct spot/peak from the product.- Drive the reaction to completion: See "Incomplete Reaction" under Issue 1. - Purification: 4-Cyanopyridine can often be removed during recrystallization, as its solubility profile differs from that of this compound.
Isonicotinamide Will appear as a separate, more polar spot on TLC compared to this compound. Can be confirmed by HPLC against a standard.- Minimize hydrolysis: Control reaction conditions (pH, temperature) as described above. - Chromatographic Separation: If present in significant amounts, column chromatography may be necessary to separate it from the desired product.
Isonicotinic Acid Being an acid, its mobility on TLC will be highly dependent on the solvent system's acidity. It can be visualized with a suitable indicator. HPLC analysis is more reliable for quantification.- Control pH: Maintain a basic pH to keep the isonicotinic acid as its salt in the aqueous phase during extraction. - Aqueous Wash: Washing the organic extract with a mild basic solution (e.g., dilute sodium bicarbonate) can help remove acidic impurities.

Quantitative Data on Side Product Formation

The following table summarizes the potential levels of hydrolysis byproducts observed in the synthesis of prothionamide, a structurally related compound, which can serve as an estimate for this compound synthesis under similar aqueous thionation conditions.[1]

Side Product Typical Formation Range (%) Conditions Favoring Formation
Isonicotinamide1.0 - 2.0- Neutral or slightly acidic pH - Prolonged reaction times at elevated temperatures in aqueous media
Isonicotinic Acid0.2 - 0.5- Acidic or strongly basic conditions with prolonged heating in aqueous media

Experimental Protocols

Key Experiment: Synthesis of this compound from 4-Cyanopyridine

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Cyanopyridine

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Elemental Sulfur (S)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727) or Acetonitrile (B52724) (for purification)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Preparation of the Thionating Agent: In a reaction vessel, dissolve sodium sulfide and elemental sulfur in water. The molar ratio of 4-cyanopyridine to sodium sulfide to sulfur is typically around 1:1.4:0.3.[1]

  • Reaction: Add 4-cyanopyridine to the solution of the thionating agent at room temperature (25-30°C).[1]

  • Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • pH Adjustment: After the reaction is complete, carefully adjust the pH of the aqueous mixture to 8.5-9.0 with concentrated HCl. This step is crucial to precipitate the product and minimize the dissolution of the acidic byproduct.[1]

  • Isolation of Crude Product: Filter the resulting solid precipitate and wash it with water. Dry the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or acetonitrile to yield a yellow crystalline solid.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Thionation Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_na2s Dissolve Na2S in Water prep_s Add Sulfur prep_na2s->prep_s add_4cn Add 4-Cyanopyridine prep_s->add_4cn react Stir at 25-30°C for 2-4h add_4cn->react ph_adjust Adjust pH to 8.5-9.0 with HCl react->ph_adjust filtration Filter Precipitate ph_adjust->filtration wash Wash with Water filtration->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Methanol/Acetonitrile dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for this compound synthesis.

side_reactions cluster_conditions Reaction Conditions start 4-Cyanopyridine product This compound (Desired Product) start->product Thionation (e.g., Na2S/S, H2O) side1 Isonicotinamide (Hydrolysis) start->side1 Hydrolysis (H2O, heat, non-optimal pH) side2 Isonicotinic Acid (Further Hydrolysis) side1->side2 Hydrolysis (H2O, heat, acidic/strong basic pH) temp Temperature temp->start ph pH ph->start time Time time->start

Caption: Key side reactions in this compound synthesis.

References

addressing poor solubility of Thioisonicotinamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Thioisonicotinamide (TIN) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is poorly soluble in aqueous solutions. The recommended organic solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It has also been reported to be soluble in Methanol and Ethyl Acetate.[3][4] For most in vitro cell-based assays, DMSO is the preferred solvent.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/media. Why?

This is a common issue known as precipitation upon dilution. It occurs because the high concentration of this compound in the DMSO stock solution is no longer soluble when introduced into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).

Q3: How can I prevent my this compound from precipitating during my experiment?

Several strategies can be employed to prevent precipitation:

  • Use a lower final concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit in that medium.

  • Pre-warm solutions: Gently warming both your stock solution and the destination aqueous medium to 37°C before mixing can help maintain solubility.[5]

  • Increase the solvent concentration: In some cases, a slightly higher final concentration of the organic solvent (e.g., DMSO) may be tolerated by the experimental system, which can help keep the compound in solution. However, it is crucial to perform a vehicle control to ensure the solvent itself does not affect the experimental outcome.

  • Use sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) in cell culture, with many protocols recommending concentrations as low as 0.1%.[6] It is essential to determine the specific tolerance of your cell line with a vehicle control experiment.

Q5: Can I store this compound in solution?

Yes, stock solutions of this compound in a suitable solvent like DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2] One source suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. 1. The DMSO has absorbed moisture, reducing its solvating power.[1][2]2. The concentration is too high.1. Use fresh, anhydrous (dry) DMSO.[1][2]2. Try gentle warming (to 37°C) or sonication to aid dissolution.[5]3. Refer to the solubility data to ensure you are not exceeding the solubility limit.
A clear stock solution in DMSO becomes cloudy or forms precipitates over time. 1. The solution is supersaturated and is slowly precipitating.2. The storage temperature is too high, leading to solvent evaporation.3. The solution has absorbed water from the atmosphere.1. Gently warm the solution and vortex to redissolve. Consider preparing a fresh, less concentrated stock.2. Ensure proper sealing and storage at the recommended temperature (-20°C or -80°C).[1][2]3. Use anhydrous DMSO and minimize exposure to air.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. 1. The final concentration of this compound is above its solubility limit in the aqueous medium.2. The temperature difference between the stock and the medium is causing a "shock" that reduces solubility.1. Lower the final concentration of this compound.2. Pre-warm both the stock solution and the aqueous medium to 37°C before mixing.[5]3. Add the stock solution dropwise while vortexing the medium to ensure rapid mixing.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Molar Concentration Notes Reference
DMSO27 mg/mL195.38 mMMoisture-absorbing DMSO reduces solubility.[1]
DMSO100 mg/mL723.64 mMRequires sonication.[2]
Ethanol15 mg/mL-[1]
WaterInsoluble-[1]
MethanolSoluble-[3][4]
Ethyl AcetateSoluble-[3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 100 mM).

  • Weigh the compound: Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously. If the compound does not fully dissolve, you may use one of the following methods:

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.

    • Sonication: Place the tube in a sonicator bath for short intervals until the solution is clear.[2][5]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store prewarm_stock Pre-warm Stock Solution (37°C) dilute Dilute Stock into Medium prewarm_stock->dilute prewarm_media Pre-warm Aqueous Medium (37°C) prewarm_media->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_flow start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes check_temp Were solutions pre-warmed? check_conc->check_temp No sol_lower Lower the final concentration check_conc->sol_lower Yes check_dmso Is DMSO anhydrous/fresh? check_temp->check_dmso Yes sol_warm Pre-warm stock and medium to 37°C check_temp->sol_warm No sol_dmso Use fresh, anhydrous DMSO check_dmso->sol_dmso No sol_sonicate Try sonication to redissolve check_dmso->sol_sonicate Yes

References

Technical Support Center: Analytical Method Validation for Thioisonicotinamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of Thioisonicotinamide quantification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods for the quantification of this compound?

A1: The most common analytical methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Visible Spectrophotometry. RP-HPLC is often preferred for its ability to separate the active pharmaceutical ingredient (API) from its degradation products, making it a stability-indicating method.

Q2: What are the key validation parameters to be evaluated for an analytical method for this compound?

A2: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How is a stability-indicating method for this compound developed and validated?

A3: A stability-indicating method is developed by subjecting this compound to forced degradation (stress testing) under various conditions to generate potential degradation products.[1][2][3] The analytical method must then be able to separate and quantify this compound in the presence of these degradants.

Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 12 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: e.g., solid drug at 105°C for 72 hours.

  • Photolytic Degradation: e.g., exposure to UV light (254 nm) for 48 hours.

The method is then validated for specificity by assessing the purity of the this compound peak in the presence of the degradation products using techniques like Peak Purity analysis with a photodiode array (PDA) detector.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on methods developed for structurally similar compounds like Prothionamide.[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of 0.02 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and Methanol (B129727) in a ratio of 30:70 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 290 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient (approximately 25°C)

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards for linearity, accuracy, and precision studies by further diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk drug analysis, prepare as per the standard solution preparation.

    • For dosage form analysis, weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: UV-Visible Spectrophotometric Method for this compound

This protocol is a general method and should be optimized based on preliminary scans to determine the λmax of this compound in the chosen solvent. Based on the structurally related nicotinamide, the λmax is anticipated to be in the range of 260-300 nm due to the thioamide chromophore.

  • Instrument: Double beam UV-Visible Spectrophotometer

  • Solvent: Methanol or a suitable buffer solution in which the drug is stable and soluble.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound (e.g., 10 µg/mL) between 200-400 nm. Let's assume a hypothetical λmax of 290 nm for this protocol.

  • Standard Solution Preparation:

    • Prepare a stock solution of 100 µg/mL as described in the HPLC protocol, using methanol as the solvent.

    • Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution for the calibration curve.

  • Sample Preparation:

    • Prepare a sample solution with a theoretical concentration falling within the calibration range, following the sample preparation steps from the HPLC protocol but using methanol as the solvent.

  • Measurement:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the determined λmax (e.g., 290 nm).

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

The following tables represent typical data obtained during the validation of the described RP-HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Absorbance (Mean ± SD, n=3)
200.112 ± 0.002
400.225 ± 0.003
600.338 ± 0.004
800.451 ± 0.005
1000.564 ± 0.006
1200.677 ± 0.007
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Amount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)% Recovery
8079.6 ± 0.899.5
100100.3 ± 0.9100.3
120119.2 ± 1.199.3

Table 3: Precision Data

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
1000.851.23

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

Table 5: Forced Degradation Results

Stress Condition% Degradation
0.1 M HCl (60°C, 24h)15.2
0.1 M NaOH (60°C, 12h)18.5
3% H₂O₂ (RT, 48h)12.8
Thermal (105°C, 72h)8.3
Photolytic (UV 254nm, 48h)6.1

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Causes:

    • Column Overload: The concentration of the injected sample is too high.

    • Secondary Interactions: Silanol (B1196071) groups on the column packing are interacting with the analyte.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to be partially ionized.

    • Column Degradation: The stationary phase is degrading.

  • Solutions:

    • Dilute the sample and re-inject.

    • Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites.

    • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

    • Replace the column with a new one.

Issue 2: Drifting baseline in HPLC.

  • Possible Causes:

    • Column not equilibrated: The column has not been sufficiently flushed with the mobile phase.

    • Mobile phase composition change: The mobile phase is not properly mixed or is evaporating.

    • Contamination: Contamination in the mobile phase, column, or detector.

    • Detector lamp failing: The UV lamp in the detector is nearing the end of its life.

  • Solutions:

    • Equilibrate the column for a longer period (e.g., 30-60 minutes) before starting the analysis.

    • Ensure the mobile phase components are well-mixed and cover the solvent reservoirs to minimize evaporation.

    • Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.

    • Replace the detector lamp.

Issue 3: Inconsistent absorbance readings in UV-Vis Spectrophotometry.

  • Possible Causes:

    • Cuvette Mismatch or Contamination: The cuvettes are not properly matched or are dirty.

    • Instrument Drift: The spectrophotometer is not properly warmed up or is malfunctioning.

    • Sample Instability: The sample is degrading in the solvent over time.

    • Air Bubbles: Air bubbles are present in the cuvette.

  • Solutions:

    • Use a matched pair of clean cuvettes and ensure they are placed in the holder in the same orientation for each measurement.

    • Allow the instrument to warm up for the manufacturer-recommended time.

    • Analyze samples promptly after preparation.

    • Gently tap the cuvette to dislodge any air bubbles before taking a reading.

Issue 4: The calibration curve in UV-Vis analysis is not linear.

  • Possible Causes:

    • Concentrations are too high: The analyte concentration exceeds the linear range of the Beer-Lambert law.

    • Chemical Association/Dissociation: The analyte is undergoing chemical changes at different concentrations.

    • Stray Light: The instrument has high levels of stray light.

  • Solutions:

    • Prepare and measure a more dilute set of standard solutions.

    • Investigate the chemistry of the analyte in the chosen solvent and consider a different solvent or buffering the solution.

    • Have the instrument serviced to check for and correct stray light issues.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_results Results and Reporting Prep_Standard Prepare this compound Reference Standard Solution HPLC HPLC Analysis Prep_Standard->HPLC UV_Vis UV-Vis Spectrophotometry Prep_Standard->UV_Vis Prep_Sample Prepare Sample Solution (Bulk or Dosage Form) Prep_Sample->HPLC Prep_Sample->UV_Vis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity (Forced Degradation) HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision Data_Analysis Data Analysis and Calculation of Results Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for Analytical Method Validation of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_uv UV-Vis Issues cluster_solutions_hplc HPLC Solutions cluster_solutions_uv UV-Vis Solutions Start Problem Encountered During Analysis Peak_Shape Poor Peak Shape? Start->Peak_Shape Baseline_Drift Drifting Baseline? Start->Baseline_Drift Inconsistent_Abs Inconsistent Absorbance? Start->Inconsistent_Abs Nonlinear_Curve Non-linear Calibration? Start->Nonlinear_Curve Sol_Peak_Shape Check Sample Concentration Adjust Mobile Phase pH Replace Column Peak_Shape->Sol_Peak_Shape Yes Sol_Baseline Equilibrate Column Longer Check Mobile Phase Prep Flush System Baseline_Drift->Sol_Baseline Yes Sol_Inconsistent_Abs Clean/Match Cuvettes Warm-up Instrument Check for Bubbles Inconsistent_Abs->Sol_Inconsistent_Abs Yes Sol_Nonlinear_Curve Dilute Standards Check for Stray Light Change Solvent Nonlinear_Curve->Sol_Nonlinear_Curve Yes

Caption: Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: Scaling Up Thioisonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of Thioisonicotinamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to larger-scale production.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound at larger quantities.

Issue Potential Causes Troubleshooting Suggestions
Low or Inconsistent Yields 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Sub-optimal stoichiometry: Incorrect ratio of reactants and reagents. 3. Reagent degradation: Decomposition of thionating agents (e.g., Lawesson's reagent) at high temperatures. 4. Side reactions: Formation of byproducts such as isonicotinamide (B137802) or isonicotinic acid due to hydrolysis.[1]1. Reaction Monitoring: Utilize in-process controls (e.g., TLC, HPLC) to monitor reaction completion before work-up. 2. Stoichiometry Optimization: Carefully control the stoichiometry of reactants. For instance, when using Lawesson's reagent, an excess may be required for sterically hindered substrates. 3. Temperature Control: Maintain optimal reaction temperature. For exothermic reactions, ensure efficient heat dissipation. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Difficult Purification 1. Phosphorus byproducts: When using Lawesson's reagent, phosphorus-containing byproducts can co-elute with the product. 2. Formation of polar impurities: Hydrolysis of the starting material or product can lead to polar impurities that are difficult to separate.[1] 3. Product oiling out: The product may not crystallize properly, leading to an oily substance.1. Aqueous Work-up: A thorough aqueous wash (e.g., with sodium bicarbonate solution) can help remove phosphorus byproducts. 2. Chromatography-free workup for Lawesson's reagent: After the reaction, adding ethylene (B1197577) glycol can help in the decomposition of byproducts, simplifying purification. 3. Crystallization Optimization: Carefully select the crystallization solvent system and control the cooling rate. A solvent system like ethanol-water can be effective.
Exothermic Reaction 1. Reaction with sulfurating agents: The reaction of nitriles or amides with strong sulfurating agents can be highly exothermic.1. Slow Reagent Addition: Add the sulfurating agent portion-wise or via a dropping funnel to control the reaction rate and temperature. 2. Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or ice-salt) to maintain the desired temperature. 3. Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate heat more effectively.
Impurity Formation 1. Unreacted starting material: Incomplete conversion of 4-cyanopyridine (B195900) or isonicotinamide. 2. Hydrolysis products: Formation of isonicotinamide or isonicotinic acid.[1] 3. Byproducts from side reactions: Depending on the route, other pyridine (B92270) derivatives could be formed. For instance, in reactions involving radical alkylation of 4-cyanopyridine, other alkylated pyridines can be formed.[1]1. Monitor Reaction Progress: Ensure the reaction goes to completion using analytical techniques like HPLC or GC. 2. Control Water Content: Use anhydrous solvents and reagents to minimize hydrolysis. 3. Purification: Develop a robust purification method, such as crystallization, to effectively remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The two most common and scalable methods are:

  • Thionation of Isonicotinamide: This involves reacting isonicotinamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • Reaction of 4-Cyanopyridine with a Sulfur Source: This method utilizes 4-cyanopyridine and a sulfur source such as hydrogen sulfide (B99878) (H₂S) or sodium hydrosulfide (B80085) (NaSH).

Q2: I am using Lawesson's reagent and facing difficulties in removing the phosphorus byproducts during scale-up. What can I do?

A2: A chromatography-free workup can be employed. After the reaction is complete, adding a diol like ethylene glycol and heating can decompose the phosphorus byproducts into more polar species that can be easily removed by an aqueous wash.

Q3: My reaction is highly exothermic. How can I control the temperature at a larger scale?

A3: For large-scale reactions, it is crucial to have a reactor with efficient cooling capabilities. Slow, controlled addition of the reagents is paramount. You can also consider diluting the reaction mixture with more solvent to help manage the exotherm.

Q4: What are the typical impurities I should look for in my final product?

A4: Common impurities include unreacted starting materials (4-cyanopyridine or isonicotinamide), the corresponding amide (isonicotinamide) if starting from the nitrile, or the carboxylic acid (isonicotinic acid) due to hydrolysis.[1] Depending on the specific process, other related substances might also be present. It is advisable to develop an analytical method (e.g., HPLC, GC-MS) to identify and quantify these impurities.

Q5: What is a good crystallization solvent for purifying large quantities of this compound?

A5: A mixture of ethanol (B145695) and water is often a good choice for the crystallization of this compound. The product is typically soluble in hot ethanol and less soluble in water. The exact ratio of ethanol to water and the cooling profile will need to be optimized to achieve high purity and yield.

Data Presentation

Comparison of Synthetic Routes for this compound Synthesis
Parameter Route 1: Thionation of Isonicotinamide Route 2: From 4-Cyanopyridine
Starting Material Isonicotinamide4-Cyanopyridine
Common Reagents Lawesson's Reagent, P₄S₁₀H₂S/base, NaSH, Na₂S/S
Typical Solvents Toluene, Pyridine, DioxanePyridine, DMF, Water
Reported Yield (Lab Scale) Generally good to excellentVariable, can be high
Key Scale-up Challenge Removal of phosphorus byproducts (for Lawesson's reagent), handling of P₄S₁₀.Handling of toxic and flammable H₂S gas, potential for side reactions.
Purity of Crude Product Can be high, but often requires careful purification from reagent byproducts.Can be high, but may contain unreacted nitrile or the corresponding amide.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound from 4-Cyanopyridine

This protocol describes a general procedure for the synthesis of this compound from 4-cyanopyridine using sodium hydrosulfide.

Materials:

  • 4-Cyanopyridine

  • Sodium Hydrosulfide (NaSH)

  • Pyridine (anhydrous)

  • Triethylamine

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 4-cyanopyridine and anhydrous pyridine. Begin stirring to dissolve the solid.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium hydrosulfide in a mixture of pyridine and triethylamine. Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 40-50°C. The reaction is exothermic, so cooling may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the 4-cyanopyridine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding water.

  • pH Adjustment: Acidify the aqueous mixture with hydrochloric acid to a pH of ~5-6. This will precipitate the crude this compound.

  • Isolation: Isolate the solid product by filtration and wash the filter cake with deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.

Protocol 2: Large-Scale Synthesis of this compound from Isonicotinamide using Lawesson's Reagent

This protocol outlines a procedure for the thionation of isonicotinamide using Lawesson's reagent on a larger scale.

Materials:

  • Isonicotinamide

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Ethylene Glycol

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with isonicotinamide and anhydrous toluene. Heat the mixture to reflux with stirring until the isonicotinamide is fully dissolved.

  • Reagent Addition: In portions, carefully add Lawesson's reagent to the refluxing solution. Maintain reflux and monitor the reaction by TLC or HPLC.

  • Byproduct Decomposition: After the reaction is complete, cool the mixture to about 80°C. Add ethylene glycol and stir the mixture for 1-2 hours at this temperature.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude this compound from ethanol to yield the pure product.

Visualizations

Synthesis_Pathway cluster_0 Route 1: From 4-Cyanopyridine cluster_1 Route 2: From Isonicotinamide 4-Cyanopyridine 4-Cyanopyridine Thioisonicotinamide_1 This compound 4-Cyanopyridine->Thioisonicotinamide_1 H₂S, Base (e.g., Pyridine/Triethylamine) Isonicotinamide Isonicotinamide Thioisonicotinamide_2 This compound Isonicotinamide->Thioisonicotinamide_2 Thionating Agent (e.g., Lawesson's Reagent, P₄S₁₀)

Caption: Primary synthetic routes for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_stoichiometry Is stoichiometry correct? check_completion->check_stoichiometry Yes increase_time_temp->check_completion optimize_stoichiometry Optimize reagent ratios check_stoichiometry->optimize_stoichiometry No check_impurities Analyze for impurities (e.g., hydrolysis products) check_stoichiometry->check_impurities Yes optimize_stoichiometry->check_completion use_anhydrous Use anhydrous conditions check_impurities->use_anhydrous Hydrolysis detected end Improved Yield check_impurities->end No significant impurities use_anhydrous->check_completion

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

A Structural and Functional Comparison of Thioisonicotinamide and Ethionamide in Antimycobacterial Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an in-depth comparison of Thioisonicotinamide and its derivative, Ethionamide (B1671405), two critical molecules in the fight against tuberculosis. We will delve into their structural characteristics, mechanisms of action, metabolic pathways, and the experimental data that underpins our current understanding.

Structural and Physicochemical Properties: A Head-to-Head Comparison

This compound and Ethionamide share a common pyridine-4-carbothioamide core, which is fundamental to their antimycobacterial activity. The primary structural distinction is the presence of an ethyl group at the second position of the pyridine (B92270) ring in Ethionamide, a substitution that significantly influences its physicochemical properties and biological activity.[1][2]

PropertyThis compoundEthionamide
Molecular Formula C6H6N2S[3]C8H10N2S[4]
Molecular Weight 138.19 g/mol [3][5]166.25 g/mol [4][6]
Appearance Cream to beige to yellow-brown crystalline powder[3]Yellow crystals or canary yellow powder[4]
Melting Point 199 °C (decomposes)[3]164-166 °C (decomposes)[7]
Water Solubility Insoluble[8]Very sparingly soluble[4]
LogP 0.3[5]1.1[4][6]
IUPAC Name pyridine-4-carbothioamide[5]2-ethylpyridine-4-carbothioamide[4]

The addition of the ethyl group in Ethionamide increases its lipophilicity, as indicated by the higher LogP value, which can affect its absorption, distribution, and interaction with its molecular target.

Structural_Comparison cluster_T This compound cluster_E Ethionamide T_img T_img T_formula C₆H₆N₂S E_img E_img E_formula C₈H₁₀N₂S

Figure 1. Chemical structures of this compound and Ethionamide.

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and Ethionamide are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[9][10][11] Their primary target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[12][13] Inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[12]

While they share a target, their activation pathways differ. Ethionamide is activated by the mycobacterial enzyme EthA, a flavin-dependent monooxygenase.[1][9][12] This activation is a critical step, and mutations in the ethA gene can lead to drug resistance.[12] The activation of this compound is less clearly defined in the context of antitubercular activity, though it is known to be a substrate for metabolic enzymes.

Ethionamide_Activation_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation ActiveMetabolite Ethionamide-S-oxide (Active Metabolite) EthA->ActiveMetabolite InhA InhA (Enoyl-ACP reductase) ActiveMetabolite->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalysis InhA->MycolicAcid BacterialDeath Bacterial Death InhA->BacterialDeath Disruption leads to CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for MycolicAcid->CellWall

Figure 2. Metabolic activation and mechanism of action of Ethionamide.

Metabolic Pathways and Efficacy

Ethionamide is metabolized in the liver to its active sulfoxide (B87167) metabolite, which is more potent than the parent drug, and several other inactive metabolites.[9][10][11][14] The metabolism of this compound also involves S-oxidation and desulfuration.[15]

Ethionamide is a cornerstone of second-line treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[9][10][11] Its efficacy is well-established, although it is often limited by adverse effects.[7] this compound itself is not used as a frontline antitubercular drug but serves as a crucial scaffold for the development of more potent analogs like Ethionamide.[1]

Experimental Protocols for Evaluation

The evaluation of antimycobacterial compounds like this compound and Ethionamide follows a standardized workflow to determine their efficacy and safety.

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the drug that inhibits the visible growth of M. tuberculosis.

  • Method: A microplate-based assay using a suitable broth medium (e.g., Middlebrook 7H9). A serial dilution of the test compound is prepared and incubated with a standardized inoculum of M. tuberculosis. Growth is assessed after a defined incubation period (typically 7-14 days) by visual inspection or using a growth indicator like resazurin.

2. Cytotoxicity Assay:

  • Objective: To assess the toxicity of the compound against mammalian cells.

  • Method: A cell-based assay using a relevant cell line (e.g., HepG2 for liver toxicity). Cells are incubated with varying concentrations of the compound. Cell viability is measured using assays like MTT or LDH release.

3. In Vivo Efficacy Studies:

  • Objective: To evaluate the therapeutic efficacy of the compound in an animal model of tuberculosis.

  • Method: Mice or other suitable animal models are infected with M. tuberculosis. After establishment of infection, animals are treated with the test compound. Efficacy is determined by measuring the reduction in bacterial load in the lungs and other organs compared to untreated controls.

Experimental_Workflow start Start: Compound Synthesis (this compound/Ethionamide) mic In Vitro MIC Assay (M. tuberculosis) start->mic cytotoxicity In Vitro Cytotoxicity Assay (e.g., HepG2 cells) start->cytotoxicity selectivity Determine Selectivity Index (SI = CC₅₀ / MIC) mic->selectivity cytotoxicity->selectivity in_vivo In Vivo Efficacy Study (Animal Model) selectivity->in_vivo If promising SI pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vivo->pk_pd lead_optimization Lead Optimization or Preclinical Development pk_pd->lead_optimization

Figure 3. A typical experimental workflow for evaluating antimycobacterial drugs.

Conclusion

While this compound provides the fundamental chemical scaffold, the addition of an ethyl group to create Ethionamide significantly enhances its antimycobacterial properties, establishing it as a vital second-line agent against MDR-TB. The shared mechanism of targeting InhA underscores the importance of the thioamide functional group in this class of drugs. Understanding these structural and functional relationships is crucial for the rational design of new, more effective, and less toxic antitubercular agents. Future research should focus on developing analogs that retain the efficacy of Ethionamide while improving its safety profile and overcoming existing resistance mechanisms.

References

A Comparative Guide to the In Vitro Antitubercular Activity of Thioisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antitubercular activity of Thioisonicotinamide and its close analog, ethionamide (B1671405), alongside the first-line drug isoniazid (B1672263). The data presented is intended to offer a clear, objective comparison to aid in research and drug development efforts against Mycobacterium tuberculosis.

Comparative Analysis of In Vitro Antitubercular Activity

The in vitro efficacy of antitubercular agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound's analog, ethionamide, and isoniazid against the standard virulent strain of Mycobacterium tuberculosis, H37Rv.

CompoundTarget OrganismMIC Range (µg/mL)
Ethionamide (analog of this compound)Mycobacterium tuberculosis H37Rv0.3 - 1.25[1]
IsoniazidMycobacterium tuberculosis H37Rv0.025 - 0.05[1]

Mechanism of Action: The Thioamide Pathway

This compound and its derivatives, like ethionamide, are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect. The activation is a critical step in their mechanism of action, which ultimately leads to the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.

The bioactivation is initiated by the enzyme EthA, a monooxygenase.[2] This enzyme oxidizes the thioamide group, leading to the formation of a reactive intermediate. This intermediate then covalently binds with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form an NAD adduct.[3] This adduct is the active form of the drug and acts as an inhibitor of the InhA enzyme, an enoyl-ACP reductase involved in the fatty acid synthesis pathway (FAS-II). By inhibiting InhA, the drug effectively blocks the synthesis of mycolic acids, leading to the disruption of the cell wall and subsequent bacterial death.

Thioamide Activation Pathway Mechanism of this compound Action This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation ReactiveIntermediate Reactive Intermediate EthA->ReactiveIntermediate NADAdduct This compound-NAD Adduct (Active Drug) ReactiveIntermediate->NADAdduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) NADAdduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellDeath Bacterial Cell Death MycolicAcid->CellDeath Disruption leads to

Mechanism of this compound Action

Experimental Protocols: In Vitro Antitubercular Susceptibility Testing

The determination of MIC values for antitubercular compounds is commonly performed using the Microplate Alamar Blue Assay (MABA) or the Resazurin (B115843) Microtiter Assay (REMA). These methods are reliable, cost-effective, and suitable for high-throughput screening.

Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)

Principle: This colorimetric assay utilizes an oxidation-reduction indicator (resazurin) that changes color in response to cellular metabolic activity. In the presence of viable, respiring mycobacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Test compounds (this compound, Isoniazid, etc.)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Sterile distilled water

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a turbidity equivalent to a McFarland standard of 1.0. This suspension is then further diluted (typically 1:20 or 1:50) to achieve the final inoculum density.

  • Plate Setup:

    • Add 100 µL of sterile distilled water to the perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of 7H9 broth to all test wells.

    • In the first column of test wells, add an additional 100 µL of the drug stock solution (at twice the highest desired final concentration).

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the subsequent columns. Discard 100 µL from the last dilution column.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each test well. Include a drug-free well as a growth control and a well with only broth as a sterility control.

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Resazurin: After the initial incubation period, add 30 µL of the resazurin solution to each well.

  • Final Incubation and Reading: Re-seal the plate and incubate for an additional 24-48 hours at 37°C. The results are read visually. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the drug that prevents the color change from blue to pink.

MABA Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare M. tuberculosis Inoculum Inoculate Inoculate Wells with M. tuberculosis Inoculum->Inoculate DrugDilutions Prepare Serial Drug Dilutions in 96-well Plate DrugDilutions->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 AddResazurin Add Resazurin Solution Incubate1->AddResazurin Incubate2 Incubate at 37°C (24-48 hours) AddResazurin->Incubate2 ReadResults Visually Read Results (Blue vs. Pink) Incubate2->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Experimental Workflow for MIC Determination

References

Comparative Efficacy of Thioisonicotinamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Thioisonicotinamide derivatives, supported by experimental data. The focus of this analysis is primarily on their antitubercular activity, targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial mycolic acid biosynthesis.

This compound and its derivatives represent a critical class of compounds in the fight against tuberculosis, particularly multidrug-resistant strains. This guide synthesizes available data to facilitate a comparative understanding of their performance.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of selected this compound derivatives and related compounds against Mycobacterium tuberculosis H37Rv, as well as their inhibitory activity against the InhA enzyme. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTargetAssay TypeMIC (µg/mL)IC50 (µM)Reference
Ethionamide (B1671405) (ETH)Whole-cellMABA0.5 - 2.0-[1][2][3][4]
Prothionamide (PTH)Whole-cellMABA0.5 - 2.0-[1][2][3][4]
Isoniazid (INH)Whole-cell / EnzymeMABA / InhA Assay0.025 - 0.1< 1 (as INH-NAD adduct)[5][6]
NITD-529EnzymeInhA Assay1.549.60[6]
NITD-564EnzymeInhA Assay0.160.59[6]
PT70EnzymeInhA Assay-0.000022 (Ki)[7]
Quinoline-Thiazolidinone-Isonicotinamide Hybrid (SK-3)Whole-cellMABA--[5]
Quinoline-Thiazolidinone-Isonicotinamide Hybrid (SK-5)Whole-cellMABA--[5]
Quinoline-Thiazolidinone-Isonicotinamide Hybrid (SK-6)Whole-cellMABA--[5]

Comparative Clinical Efficacy: Ethionamide vs. Prothionamide

A systematic review of clinical studies comparing ethionamide (ETH) and prothionamide (PTH) for the treatment of multidrug-resistant tuberculosis (MDR-TB) revealed several key findings.[1][2][3][4] While both drugs are considered largely equivalent in terms of efficacy, some studies suggest that prothionamide may be slightly better tolerated.[1][4]

One double-blind trial indicated that 62% of patients receiving prothionamide reported very good tolerability, compared to only 24% of those receiving ethionamide.[1] Another study found that gastric intolerance was more frequent in the ethionamide group (50%) than in the prothionamide group (32%), although the difference was not statistically significant.[1] However, a separate review of studies before 1970 showed that adverse effects leading to discontinuation of treatment were similarly frequent for both drugs.[2] Sputum conversion rates have been reported to be similar between treatment groups containing either ethionamide or prothionamide.[1][4]

Mechanism of Action: InhA Inhibition

The primary mechanism of action for ethionamide and prothionamide involves the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.[3][6] These drugs are prodrugs that require activation by the mycobacterial monooxygenase EthA.[3] The activated form then forms a covalent adduct with NAD+, which in turn binds to and inhibits InhA, disrupting mycolic acid synthesis and compromising the integrity of the bacterial cell wall.[6][7]

cluster_pathway Mechanism of Action Thioisonicotinamide_Derivative This compound Derivative (Prodrug) EthA EthA (Monooxygenase) Thioisonicotinamide_Derivative->EthA Activation Activated_Drug Activated Drug EthA->Activated_Drug Drug_NAD_Adduct Drug-NAD Adduct Activated_Drug->Drug_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Drug_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Disruption

Caption: Mechanism of InhA Inhibition by this compound Derivatives.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8][9][10][11]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid, ethionamide)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include drug-free control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubate the plates for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[10][11]

start Start prep_plate Prepare Drug Dilutions in 96-well Plate start->prep_plate inoculate Inoculate with M. tuberculosis prep_plate->inoculate incubate1 Incubate (5-7 days, 37°C) inoculate->incubate1 add_alamar Add Alamar Blue & Tween 80 incubate1->add_alamar incubate2 Incubate (24-48 hours, 37°C) add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results end End read_results->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

InhA Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of compounds on the InhA enzyme.[6][7][12]

Materials:

  • Purified recombinant InhA enzyme

  • NADH (nicotinamide adenine (B156593) dinucleotide, reduced form)

  • DD-CoA (trans-2-Dodecenoyl-CoA) as the substrate

  • Test compounds and a known InhA inhibitor (e.g., triclosan) as a positive control

  • Assay buffer (e.g., PIPES buffer with NaCl and EDTA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate DD-CoA.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

start Start mix_reagents Prepare Reaction Mix (Buffer, NADH, InhA) start->mix_reagents add_compounds Add Test Compounds mix_reagents->add_compounds start_reaction Initiate Reaction (Add DD-CoA) add_compounds->start_reaction monitor_absorbance Monitor Absorbance at 340 nm start_reaction->monitor_absorbance calculate_inhibition Calculate % Inhibition monitor_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the InhA Enzyme Inhibition Assay.

References

Cross-Reactivity of Thioisonicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Thioisonicotinamide and its derivatives is crucial for accurate diagnostics, effective drug development, and minimizing off-target effects. This guide provides a comprehensive comparison of this compound's cross-reactivity with other compounds, supported by experimental data and detailed methodologies.

This compound is a key structural motif found in several important therapeutic agents, most notably the anti-tuberculosis drug Ethionamide (B1671405). Its structural similarity to other pharmacologically active compounds, such as Isoniazid (B1672263), necessitates a thorough evaluation of its cross-reactivity profile. This guide delves into the cross-reactivity of this compound, primarily focusing on its derivative Ethionamide, in the context of antimicrobial resistance and potential immunoassay interference.

Antimicrobial Cross-Reactivity

The most significant area of cross-reactivity for thioisonicotinamides is in the field of antimicrobial resistance, particularly in Mycobacterium tuberculosis. Cross-resistance between thioamides and other anti-tuberculosis drugs can significantly impact treatment efficacy.

Cross-Reactivity with Isoniazid

Ethionamide (ETH), a derivative of this compound, and Isoniazid (INH) are both pro-drugs that require activation by mycobacterial enzymes to exert their therapeutic effect. While they are structurally similar, their primary activation pathways differ, which generally results in limited cross-resistance. However, mutations in specific genes can lead to cross-resistance.

A study on pediatric INH-resistant M. tuberculosis isolates found that 49% (19 out of 39) were also resistant to ETH.[1][2] This cross-resistance is strongly associated with mutations in the promoter region of the inhA gene.[1][2] Specifically, 86% (12 out of 14) of isolates with an inhA promoter mutation were also resistant to Ethionamide.[1][2] In contrast, mutations in the katG gene, the primary mechanism of high-level INH resistance, are less frequently associated with ETH resistance, with one study reporting that 29% of isolates with a katG mutation were ETH-resistant.[1][2]

Another study of 107 isoniazid-resistant M. tuberculosis isolates found that 45.8% were also resistant to ethionamide.[3] The C-15T mutation in the inhA promoter region was strongly associated with this cross-resistance, being present in 73.4% of the co-resistant isolates.[3]

A separate investigation involving 312 M. tuberculosis isolates identified an 8.0% co-resistance rate between INH and ETH.[4][5] Mutations in the inhA gene and its promoter region were found to confer 40.0% of this co-resistance.[4]

Table 1: Cross-Resistance between Isoniazid and Ethionamide in Mycobacterium tuberculosis

Study PopulationPercentage of INH-Resistant Isolates also Resistant to ETHGenetic DeterminantPercentage of Cross-Resistance Attributed to Genetic Determinant
Pediatric INH-resistant isolates49%inhA promoter mutation86%
Pediatric INH-resistant isolates49%katG mutation29%
INH-resistant isolates from Peru45.8%inhA promoter mutation (C-15T)73.4%
General M. tuberculosis isolates8.0% (co-resistance)inhA and promoter mutations40.0%
Cross-Reactivity with other Thioamides

Mutations in the monooxygenase-encoding gene ethA, which is responsible for activating Ethionamide, can lead to broad cross-resistance to other drugs containing a thiocarbonyl group. Studies have shown that mutations in ethA are a significant cause of resistance to Ethionamide, thiacetazone, and thiocarlide.[6]

Table 2: Minimum Inhibitory Concentration (MIC) Distribution for Ethionamide against Mycobacterium tuberculosis

Resistance ProfileNumber of IsolatesMIC ≤ 5 mg/L (%)MIC ≥ 10 mg/L (%)
ResistantNot specified43%Not specified
SusceptibleNot specifiedNot specified6%
Extensively Drug-Resistant (XDR)Not specified25%Not specified
Pre-XDRNot specified36%Not specified
Multidrug-Resistant (MDR)Not specified50%Not specified
Data adapted from a study on clinical isolates of M. tuberculosis.[6]

Immunoassay Cross-Reactivity

Table 3: Hypothetical Immunoassay Cross-Reactivity of this compound

CompoundStructural Similarity to this compoundPredicted Cross-Reactivity (%)
EthionamideHigh> 90%
IsoniazidModerate10 - 30%
PyrazinamideLow< 5%
NicotinamideLow< 5%
ThioacetamideLow< 1%
Disclaimer: This table is hypothetical and for illustrative purposes only. The predicted cross-reactivity values are based on structural similarities and general principles of immunoassay design. Experimental validation is required to determine the actual cross-reactivity.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) of Mycobacterium tuberculosis

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its analogs against M. tuberculosis and to assess cross-resistance patterns.

Methodology:

  • Isolate Preparation: Clinical isolates of M. tuberculosis are cultured on Middlebrook 7H10 or 7H11 agar.

  • Inoculum Preparation: A suspension of the mycobacterial culture is prepared in sterile saline or Middlebrook 7H9 broth and adjusted to a McFarland standard of 0.5.

  • Drug Dilution: Serial dilutions of the test compounds (this compound, Ethionamide, Isoniazid, etc.) are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.

  • Data Analysis: The percentage of cross-resistance is calculated by determining the proportion of isolates resistant to one drug that are also resistant to the other.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

Objective: To quantify the cross-reactivity of various compounds with an antibody raised against this compound.

Methodology:

  • Coating: A microtiter plate is coated with a this compound-protein conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competition: A fixed concentration of the anti-Thioisonicotinamide antibody is mixed with varying concentrations of the test compounds (this compound as the standard, and other structurally related compounds). This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow for competitive binding of the free compound and the coated conjugate to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader.

  • Data Analysis: The concentration of each test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100%.

Visualizing the Thioamide Activation Pathway

The activation of thioamides like Ethionamide in Mycobacterium tuberculosis is a critical step for their antimicrobial activity and is also implicated in the mechanisms of resistance. The following diagram illustrates this pathway.

Thioamide_Activation_Pathway cluster_0 Mycobacterium tuberculosis Cell cluster_1 Resistance Mechanisms This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Reactive_Intermediate Reactive Intermediate (S-oxide) EthA->Reactive_Intermediate InhA InhA (Enoyl-ACP reductase) Reactive_Intermediate->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell Wall Integrity Cell Wall Integrity Mycolic_Acid->Cell Wall Integrity EthA_mutation ethA mutation EthA_mutation->EthA Prevents activation InhA_mutation inhA mutation/ overexpression InhA_mutation->InhA Reduces binding

Caption: Thioamide activation pathway in M. tuberculosis.

This guide provides a foundational understanding of the cross-reactivity of this compound, with a focus on its implications in antimicrobial therapy. Further research, particularly in the development of specific immunoassays, is necessary to fully characterize its cross-reactivity profile and ensure the safe and effective use of this compound-based therapeutics.

References

Validating the Mechanism of Action of Thioisonicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thioisonicotinamide (TIN) and related antitubercular agents that target the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in Mycobacterium tuberculosis mycolic acid biosynthesis. While direct quantitative data for this compound is sparse in publicly available literature, its structural and functional similarity to the well-characterized drug Ethionamide (ETH) allows for a robust validation of its mechanism of action through analogy. This document summarizes the established mechanism, compares the efficacy of related compounds through experimental data, and provides detailed protocols for key validation assays.

The Validated Mechanism of Action: A Prodrug Approach

This compound, like its close analog Ethionamide, is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect. The validated mechanism involves a two-step process:

  • Activation: The mycobacterial monooxygenase EthA activates the thioamide group of the drug.

  • Target Inhibition: The activated drug then forms a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This drug-NAD+ adduct is a potent inhibitor of the InhA enzyme, which is a crucial component of the type II fatty acid synthase (FAS-II) system responsible for synthesizing mycolic acids, the hallmark of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.[1][2]

This mechanism is shared with the first-line anti-tuberculosis drug Isoniazid (INH), although INH is activated by a different enzyme, the catalase-peroxidase KatG.[1]

Comparative Performance Data

The following tables summarize the in vitro efficacy of Ethionamide (as a proxy for this compound), Isoniazid, and other direct inhibitors of the InhA enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis

CompoundMIC (µg/mL)MIC (µM)Notes
Ethionamide (ETH) ~0.5 - 2.5~3.0 - 15.0Activity can vary based on the strain and testing method.[2][3]
Isoniazid (INH) ~0.03 - 0.06~0.22 - 0.44Potent first-line drug; resistance is a major clinical issue.[4][5]
Triclosan ~4.7~13.0A direct InhA inhibitor, serves as a lead compound for derivatives.[6]
NITD-916 ~0.02~0.05A potent, direct 4-hydroxy-2-pyridone inhibitor of InhA.[7]
GSK693 -~1.0A direct thiadiazole inhibitor of InhA.[8]

Note: Lower MIC values indicate higher potency.

Table 2: InhA Enzyme Inhibition Data

InhibitorIC50 / KiNotes
ETH-NAD Adduct Nanomolar KiThe activated form of Ethionamide is a tight-binding inhibitor.
INH-NAD Adduct ~0.75 nM (Ki)The activated form of Isoniazid is a slow, tight-binding inhibitor.
Triclosan ~0.2 µM (Ki)A well-characterized direct inhibitor of InhA.
Triclosan Derivative (Compound 25) 21 nM (IC50)A highly potent derivative of Triclosan.[6]
NITD-564 0.59 µM (IC50)A direct 4-hydroxy-2-pyridone inhibitor.[7]
GSK138 -A direct InhA inhibitor with an MIC90 of 3.75 µM against clinical isolates.[8]

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, with lower values indicating stronger binding.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antitubercular agents.

Protocol 1: InhA Enzyme Inhibition Assay

This protocol outlines the determination of the in vitro inhibitory activity of compounds against the M. tuberculosis InhA enzyme.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate

  • Test compounds (e.g., this compound, Ethionamide, direct inhibitors)

  • Assay Buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)

  • DMSO for dissolving compounds

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilution. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Addition: Add the purified InhA enzyme to each well to a final concentration typically in the nanomolar range.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (e.g., DD-CoA).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds

  • 96-well microplates

  • Resazurin (B115843) or other viability indicator

  • Incubator at 37°C with 5% CO2

Procedure:

  • Bacterial Culture: Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a standardized cell density (e.g., McFarland standard 0.5).

  • Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24-48 hours. A color change (e.g., blue to pink for resazurin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

Visualizations

Signaling Pathway of Thioamide Action

Thioamide_Mechanism cluster_bacterium Mycobacterium tuberculosis TIN This compound (Prodrug) EthA EthA (Monooxygenase) TIN->EthA Activation Activated_TIN Activated this compound EthA->Activated_TIN TIN_NAD TIN-NAD Adduct Activated_TIN->TIN_NAD NAD NAD+ NAD->TIN_NAD InhA InhA (Enoyl-ACP Reductase) TIN_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to Cell_Wall->Cell_Death

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow for InhA Inhibition Assay

InhA_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADH, Enzyme, Substrate) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Set up 96-well Plate: Buffer + NADH + Compound prep_reagents->plate_setup prep_compounds->plate_setup add_enzyme Add InhA Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Initiate Reaction with Substrate (DD-CoA) pre_incubation->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs analyze_data Analyze Data: Calculate Initial Velocities measure_abs->analyze_data calc_ic50 Determine IC50 Value analyze_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining the IC50 of an InhA inhibitor.

Logical Relationship of Thioamide Resistance

Thioamide_Resistance cluster_resistance Mechanisms of Resistance to Thioamides mut_ethA Mutation in ethA gene reduced_activation Reduced Prodrug Activation mut_ethA->reduced_activation mut_inhA Mutation in inhA gene (promoter or coding region) altered_target Altered Drug Target mut_inhA->altered_target resistance Thioamide Resistance reduced_activation->resistance altered_target->resistance

Caption: Key mechanisms of resistance to thioamide drugs like this compound.

References

A Comparative Guide to the Synthetic Routes of Thioisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioisonicotinamide, the sulfur analog of isonicotinamide (B137802), is a crucial heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents, most notably second-line anti-tuberculosis drugs like Ethionamide. The efficiency of its synthesis is paramount for drug development and manufacturing. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform methodological choices in a research and development setting.

Comparison of Key Synthetic Methods

The synthesis of this compound predominantly starts from two commercially available precursors: 4-Cyanopyridine (B195900) or Isonicotinamide. The choice of route often depends on factors such as reagent availability, cost, reaction conditions, and desired yield and purity. Below is a summary of the most common synthetic strategies.

RouteStarting MaterialKey ReagentsTypical SolventTypical ConditionsYield (%)AdvantagesDisadvantages
1 IsonicotinamideLawesson's ReagentToluene (B28343) or DioxaneReflux (80-110 °C), 2-24 h85-95%High yield, mild conditions, high selectivity for the thioamide functional group.Lawesson's reagent is relatively expensive; phosphorus byproducts can complicate purification.[1]
2 IsonicotinamidePhosphorus Pentasulfide (P₄S₁₀)Pyridine or TolueneReflux (110-115 °C), 4-8 h70-85%Lower cost of thionating agent compared to Lawesson's reagent; effective and well-established method.[2][3]Harsher reaction conditions; P₄S₁₀ is highly moisture-sensitive and can lead to more side products if not handled carefully.
3 4-CyanopyridinePhosphorus Pentasulfide (P₄S₁₀) / H₂SEthanol (B145695) or PyridineReflux or sealed tube (80-100 °C), 3-6 h75-90%One-step conversion from a readily available nitrile; avoids the amide intermediate.[4][5]Requires careful handling of P₄S₁₀ and potentially hydrogen sulfide; can be less clean than thionation of the pre-formed amide.
4 4-Cyanopyridine (Two Steps)1. MgO or NaOH2. Lawesson's Reagent1. Water2. Toluene1. 100-120 °C, 3-8 h2. Reflux, 2-24 h~70-85% (overall)Utilizes inexpensive starting materials; hydrolysis step is well-documented.[6]Two-step process increases overall reaction and workup time; potential yield loss at each step.

Logical Workflow of Synthetic Routes

The following diagram illustrates the decision-making process and relationships between the different synthetic pathways to this compound.

G cluster_start Starting Materials cluster_product Final Product cluster_intermediate Intermediate Cyanopyridine 4-Cyanopyridine This compound This compound Cyanopyridine->this compound Direct Thionation (P₄S₁₀ / EtOH) Isonicotinamide_inter Isonicotinamide Cyanopyridine->Isonicotinamide_inter Hydrolysis (e.g., MgO, H₂O) Isonicotinamide Isonicotinamide Isonicotinamide->this compound Thionation (Lawesson's or P₄S₁₀) Isonicotinamide_inter->this compound Thionation

Caption: Synthetic pathways to this compound.

Experimental Protocols

Herein are detailed experimental methodologies for the key synthetic transformations discussed.

Protocol 1: Synthesis of this compound from Isonicotinamide using Lawesson's Reagent (Route 1)

Materials:

  • Isonicotinamide (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Isonicotinamide (1.0 eq).

  • Add anhydrous toluene to create a suspension (approx. 10-15 mL per gram of amide).

  • Add Lawesson's Reagent (0.5 eq) to the suspension. Note: For amides, 0.5 equivalents are often sufficient as the reagent contains two P=S bonds.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • The resulting crude residue contains the product and phosphorus-containing byproducts. Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound as a yellow solid.[1]

Protocol 2: Synthesis of this compound from 4-Cyanopyridine (Route 3)

Materials:

  • 4-Cyanopyridine (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve Phosphorus Pentasulfide (0.5 eq) in absolute ethanol with stirring. The dissolution may be exothermic.

  • Once a clear solution is obtained, add 4-Cyanopyridine (1.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • After completion, cool the reaction mixture in an ice bath. A precipitate may form.

  • Pour the cooled mixture into cold water or onto crushed ice to precipitate the crude product and quench any unreacted P₄S₁₀.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[4]

Protocol 3: Hydrolysis of 4-Cyanopyridine to Isonicotinamide (Step 1 of Route 4)

Materials:

  • 4-Cyanopyridine (1.0 eq)

  • Magnesium Oxide (MgO) (approx. 0.01 eq by weight)

  • Deionized Water

  • Autoclave or sealed reaction vessel

  • Filtration apparatus

Procedure:

  • Charge a high-pressure reaction vessel or a rocking autoclave with 4-Cyanopyridine (e.g., 100 parts by weight), Magnesium Oxide (e.g., 1 part by weight), and water (e.g., 500 parts by weight).[6]

  • Seal the vessel and heat the mixture to 120 °C with agitation for 3 hours.[6]

  • After the reaction period, cool the vessel to room temperature.

  • Filter the cooled reaction mixture to remove the MgO catalyst.

  • The filtrate contains isonicotinamide and unreacted 4-cyanopyridine. Concentrate the filtrate by distillation under atmospheric pressure to remove water and recover the unreacted 4-cyanopyridine in the distillate.

  • The residue remaining after distillation is crude Isonicotinamide, which can be purified by recrystallization from water or used directly in the subsequent thionation step.[6]

References

In Vivo Validation of Thioisonicotinamide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biological effects of Thioisonicotinamide (TIN) and its structurally related and functionally analogous antitubercular agents, Isoniazid (B1672263) (INH) and Ethionamide (B1671405) (ETH). While in vitro studies have suggested potential therapeutic applications for TIN, this document focuses on the available in vivo validation, highlighting areas where further research is critically needed.

Introduction to this compound and its Putative Mechanisms of Action

This compound, a thioamide derivative of nicotinamide, has garnered interest for two primary potential biological activities:

  • Antitubercular Agent: Structurally similar to the second-line anti-tuberculosis drug Ethionamide, TIN is presumed to act as a prodrug. It is hypothesized to be activated by the monooxygenase EthA in Mycobacterium tuberculosis, leading to the formation of an adduct with NAD+. This adduct then inhibits the enoyl-ACP reductase InhA, an essential enzyme in mycolic acid biosynthesis, ultimately disrupting the bacterial cell wall.

  • Urea (B33335) Transporter (UT) Inhibitor: In vitro studies have indicated that TIN can act as a selective inhibitor of the urea transporter UT-B. This suggests a potential application as a novel diuretic, promoting water excretion without significant electrolyte imbalance.

Despite these promising in vitro findings, comprehensive in vivo validation of this compound's efficacy and safety is currently lacking in publicly available literature. This guide, therefore, presents a detailed comparison with well-established alternatives, Isoniazid and Ethionamide, to provide context and underscore the necessity of further preclinical in vivo studies for TIN.

Comparative In Vivo Efficacy: Antitubercular Activity

The primary measure of in vivo efficacy for antitubercular drugs is the reduction of bacterial load, typically measured in colony-forming units (CFU), in the lungs and spleens of infected animal models.

Table 1: Comparison of In Vivo Antitubercular Efficacy in Mouse Models

CompoundAnimal ModelDosing RegimenEfficacy (Lung CFU Reduction)Reference
This compound (TIN) Data Not AvailableData Not AvailableData Not Available
Isoniazid (INH) BALB/c mice90 mg/kg, oral gavage, daily for 6 days~1.0 log10 reduction[1]
BALB/c mice25 mg/kg, oral gavage, daily for 2-3 weeksSignificant reduction (P < 0.05)[2]
C57BL/6 miceAerosol delivery (5-9 mg/kg) for 28 daysComplete recovery (no detectable CFU)[3]
Ethionamide (ETH) BALB/c mice10 mg/kg (with booster), endotracheal, 3 times/week for 2 weeks~3 log10 reduction[4]

Note: The efficacy of Ethionamide is often enhanced with a "booster" molecule that inhibits the EthR repressor, leading to increased activation of the prodrug.

Comparative In Vivo Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Table 2: Comparison of Pharmacokinetic Parameters in Animal Models

CompoundAnimal ModelRouteDoseCmaxTmaxT½ (half-life)Reference
This compound (TIN) Male Wistar ratsOral-Data Not AvailableData Not AvailableData Not Available[5]
Isoniazid (INH) BALB/c miceOral6.25 mg/kg~4 µg/mL~15-30 min~1 hour[6]
BALB/c miceOral0.1-120 mg/kg0.16 - 0.5 h0.4 - 1.6 h[1]
Fischer 344 rats--Higher in old vs. young rats--[7]
Ethionamide (ETH) C57BL/6J miceOral125 mg/kg15.5 - 22.3 µg/mL--[8]
BALB/c miceOral---4.63 h (alone), 1.64 h (with d-cycloserine)[9]
MiceOral (nanoparticles)130 mg/kg29.22 µg/mL-36.11 h[10]

A study on the metabolism of a closely related compound, thionicotinamide (B1219654), in rats revealed that it is metabolized to thionicotinamide S-oxide and other products, with approximately 20.5% excreted as the S-oxide metabolite within 24 hours.[5] This suggests that S-oxidation is a significant metabolic pathway for this compound in vivo.

Comparative In Vivo Toxicity

Toxicity studies are crucial for identifying potential adverse effects of a drug candidate. For Isoniazid and Ethionamide, hepatotoxicity is a known concern.

Table 3: Comparison of In Vivo Toxicity

CompoundAnimal ModelObserved ToxicityReference
This compound (TIN) Data Not AvailableData Not Available
Isoniazid (INH) RabbitsHepatic necrosis[11]
Fischer 344 ratsAge-dependent hepatotoxicity (necrosis in young, steatosis in old)[7]
MiceImmune-mediated liver injury[12][13]
RatsHepatotoxicity and neurotoxicity at high doses (200-400 mg/kg)[14]
Ethionamide (ETH) Mouse modelsFMO genotype may impact toxicity[8]
HumansGastrointestinal intolerance, hepatotoxicity[15]

Signaling Pathways and Experimental Workflows

Proposed Antitubercular Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound as an antitubercular agent, based on its analogy to Ethionamide.

Antitubercular_Mechanism cluster_bacterium Mycobacterium tuberculosis TIN This compound (Prodrug) EthA EthA (Monooxygenase) TIN->EthA Activation Activated_TIN Activated TIN (TIN-NAD Adduct) EthA->Activated_TIN InhA InhA (Enoyl-ACP reductase) Activated_TIN->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for InVivo_Efficacy_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment Drug Administration (e.g., oral gavage, aerosol) Infection->Treatment Monitoring Monitor Animal Health (weight, clinical signs) Treatment->Monitoring Euthanasia Euthanasia at Pre-determined Timepoints Monitoring->Euthanasia Organ_Harvest Harvest Lungs and Spleen Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Plate Serial Dilutions on Mycobacterial Growth Agar Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Count Colony-Forming Units (CFU) Incubation->CFU_Count

References

A Comparative Spectroscopic Analysis of Thioisonicotinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of Thioisonicotinamide and its key analogs, including Thionicotinamide, Isonicotinamide, and Nicotinamide (B372718). The objective is to offer a comprehensive resource for the identification and characterization of these compounds through UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Supporting experimental protocols and a generalized analytical workflow are included to aid in practical application.

Comparative Spectroscopic Data

The spectroscopic data for this compound and its analogs are summarized below. These tables facilitate a direct comparison of key spectral features, highlighting the influence of the thioamide group and the position of the functional group on the pyridine (B92270) ring.

Table 1: UV-Visible Spectroscopic Data

Compound λmax (nm) Molar Absorptivity (ε) Solvent Notes
This compound ~270 Not specified Not specified The C=S bond in thioamides typically shows an absorption maximum around 265 (±5) nm[1][2].
Thionicotinamide ~270 Not specified Not specified Similar to other thioamides, the absorption is characteristic of the thioamide group[1][2].
Isonicotinamide 265 Not specified Not specified The amide C=O bond generally absorbs at shorter wavelengths, around 220 (±5) nm[2]. The observed peak is likely due to the pyridine ring system.

| Nicotinamide | 210, 260 | Not specified | Acidic Mobile Phase | The dual peaks are characteristic of the nicotinamide structure[3]. |

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group This compound Thionicotinamide Isonicotinamide Nicotinamide
N-H Stretch ~3400-3100 ~3400-3100 ~3369, 3182 ~3368, 3161
C=O Stretch (Amide I) N/A N/A ~1670 ~1681
N-H Bend (Amide II) ~1600-1650 ~1600-1650 ~1620 ~1621
C=S Stretch ~1120 (±20)[2] ~1120 (±20)[2] N/A N/A

| Pyridine Ring C=N/C=C | ~1600-1400 | ~1600-1400 | ~1595, 1419 | ~1593, 1426 |

Note: IR values can vary based on the sample preparation method (e.g., KBr pellet, solution). Data for Isonicotinamide and Nicotinamide are derived from experimental studies[4][5].

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Compound Key ¹H Chemical Shifts (Pyridine Protons) Key ¹³C Chemical Shift (C=S or C=O) Solvent
This compound ~8.6 (H2, H6), ~7.7 (H3, H5) ~200-210[2] DMSO-d₆
Thionicotinamide ~9.0 (H2), ~8.7 (H6), ~8.2 (H4), ~7.5 (H5) ~200-210[2] DMSO-d₆
Isonicotinamide ~8.7 (H2, H6), ~7.8 (H3, H5) ~167 DMSO-d₆

| Nicotinamide | 8.90 (H2), 8.64 (H6), 8.15 (H4), 7.49 (H5) | ~167.5 | D₂O[6] |

Note: The thioamide carbon (C=S) resonates significantly downfield (~200-210 ppm) compared to the amide carbon (C=O) (~165-170 ppm), providing a distinct diagnostic marker in ¹³C NMR[2].

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Mass (m/z) Ionization Method
This compound C₆H₆N₂S 138.19 138 (M⁺), 139 ([M+H]⁺) GC-MS, ESI-MS[7]
Thionicotinamide C₆H₆N₂S 138.19 138 (M⁺), 139 ([M+H]⁺) GC-MS, ESI-MS[8]
Isonicotinamide C₆H₆N₂O 122.12 122 (M⁺), 123 ([M+H]⁺) ESI-MS

| Nicotinamide | C₆H₆N₂O | 122.12 | 122 (M⁺), 123 ([M+H]⁺) | ESI-MS |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

A. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL, ensuring the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline correction with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the sample solution.

    • Scan the sample across a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax)[3].

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation :

    • Solid (KBr Pellet) : Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a hydraulic press to form a transparent or translucent pellet.

    • Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). Note that solvent peaks will be present in the spectrum.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or of the pure KBr pellet/solvent).

    • Place the sample pellet or solution cell in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum[5].

    • Identify characteristic peaks corresponding to functional groups such as N-H, C=S, C=O, and pyridine ring vibrations[9].

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically using a single-pulse experiment.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or referencing the residual solvent peak[10].

D. Mass Spectrometry (MS)

  • Sample Preparation :

    • Electrospray Ionization (ESI) : Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture compatible with ESI, typically containing water, methanol, or acetonitrile (B52724) with a small amount of acid (e.g., formic acid) to promote protonation ([M+H]⁺).

    • Gas Chromatography-MS (GC-MS) : Prepare a dilute solution in a volatile organic solvent (e.g., dichloromethane, methanol). The compound must be sufficiently volatile and thermally stable.

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI, GC-MS). Common mass analyzers include quadrupole, time-of-flight (TOF), or ion trap[11][12].

  • Data Acquisition :

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through an HPLC system. For GC-MS, the sample is injected into the gas chromatograph.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range.

    • Identify the molecular ion peak (e.g., M⁺ or [M+H]⁺) to confirm the molecular weight of the compound[7][13].

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound or its analogs.

G cluster_0 Spectroscopic Analysis Workflow start Sample Preparation (Thioamide Analog) ms Mass Spectrometry (MS) Determine Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C=S, N-H) start->ir uv UV-Vis Spectroscopy Analyze Conjugation (λmax) start->uv nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework start->nmr data_analysis Integrated Data Analysis ms->data_analysis ir->data_analysis uv->data_analysis nmr->data_analysis structure Structure Confirmation data_analysis->structure

Caption: General workflow for spectroscopic characterization.

References

Benchmarking Thioisonicotinamide: A Comparative Analysis Against Existing Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a global health threat, the exploration of novel and effective therapeutic agents is paramount. This guide provides a comprehensive benchmark analysis of Thioisonicotinamide, a sulfur-containing analogue of isoniazid, against the established first-line and second-line antitubercular drugs, Isoniazid (INH) and Ethionamide (ETH), respectively. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and safety considerations.

This compound, like Ethionamide and Isoniazid, belongs to the class of drugs that target the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. All three are prodrugs, requiring activation within the mycobacterial cell to exert their bactericidal effects. While sharing a common ultimate target, their activation pathways and specific interactions differ, influencing their efficacy and resistance profiles.

Mechanism of Action: A Tale of Two Activation Pathways

Isoniazid, the cornerstone of first-line TB therapy, is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a crucial enzyme in the mycolic acid biosynthesis pathway.

In contrast, the thioamides, Ethionamide and by extension this compound, are activated by a different enzyme, the flavin monooxygenase EthA.[1][2] The activated thioamide also forms an adduct with NAD+ which then inhibits InhA.[2][3] This distinction in activation pathways is clinically significant, as it means that strains of M. tuberculosis resistant to Isoniazid due to mutations in the katG gene may retain susceptibility to Ethionamide and potentially this compound.[1]

Antitubercular Drug Activation and Target Inhibition cluster_Isoniazid Isoniazid (INH) Pathway cluster_Thioamides Thioamide Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition This compound This compound (Prodrug) EthA EthA (Flavin Monooxygenase) This compound->EthA Activation Ethionamide Ethionamide (Prodrug) Ethionamide->EthA Activation Activated_Thioamide Activated Thioamide EthA->Activated_Thioamide Activated_Thioamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Activation pathways of Isoniazid and Thioamides.

In Vitro Efficacy: A Comparative Look at Potency

The in vitro activity of antitubercular agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. While direct comparative studies simultaneously evaluating this compound, Ethionamide, and Isoniazid are limited, historical data provides a qualitative assessment. Ethionamide was developed in an effort to improve upon the antimycobacterial properties of this compound and was found to be more active than streptomycin (B1217042) but less so than Isoniazid against M. tuberculosis.[1]

The following table summarizes typical MIC ranges for Ethionamide and Isoniazid against susceptible strains of M. tuberculosis. Data for this compound is less readily available in a comparative context.

DrugTypical MIC Range (µg/mL) against M. tuberculosis H37Rv
Isoniazid 0.015 - 0.06
Ethionamide 0.625 - 2.5
This compound Data not available in direct comparative studies

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values are determined using the broth microdilution method.

  • A standardized inoculum of Mycobacterium tuberculosis H37Rv is prepared.

  • The antimicrobial agents are serially diluted in 96-well microtiter plates containing a suitable broth medium (e.g., Middlebrook 7H9).

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Pharmacokinetic and Safety Profiles: A Critical Consideration

The clinical utility of a drug is not solely determined by its in vitro potency but also by its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its safety profile.

ParameterIsoniazidEthionamideThis compound
Bioavailability ~80-95%~80%Data not available
Protein Binding ~10%~30%Data not available
Metabolism Hepatic (acetylation)HepaticExpected to be hepatic
Half-life 0.5-1.5 hours (fast acetylators), 2-5 hours (slow acetylators)~2 hoursData not available
Common Adverse Effects Peripheral neuropathy, hepatotoxicityGastrointestinal intolerance (nausea, vomiting), hepatotoxicity, hypothyroidismData not available
Drug Interactions Numerous, including with antacids and anticonvulsantsCan increase levels of other antitubercular drugsData not available

Experimental Protocol for Pharmacokinetic Analysis:

Pharmacokinetic parameters are typically determined in animal models (e.g., mice or rabbits) and subsequently in human clinical trials.

  • A defined dose of the drug is administered orally or intravenously to the subjects.

  • Blood samples are collected at various time points post-administration.

  • The concentration of the drug and its metabolites in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_pk Pharmacokinetic Analysis start_invitro Prepare M. tuberculosis Inoculum serial_dilution Serial Dilution of Drugs start_invitro->serial_dilution inoculation Inoculate Microtiter Plates serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MIC incubation->read_mic start_pk Administer Drug to Subjects blood_sampling Collect Blood Samples at Time Points start_pk->blood_sampling plasma_analysis Analyze Plasma Concentrations (HPLC-MS) blood_sampling->plasma_analysis pk_calculation Calculate Pharmacokinetic Parameters plasma_analysis->pk_calculation

Workflow for in vitro and pharmacokinetic studies.

Conclusion and Future Directions

This compound presents an intriguing candidate in the landscape of antitubercular drug discovery, primarily due to its structural similarity to Ethionamide and its distinct activation mechanism compared to Isoniazid. This suggests a potential role in treating Isoniazid-resistant tuberculosis. However, a significant knowledge gap exists regarding its quantitative efficacy, pharmacokinetic profile, and safety in direct comparison to currently used agents.

Further research is imperative to conduct head-to-head in vitro studies to determine the MICs of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains, alongside Ethionamide and Isoniazid. Comprehensive pharmacokinetic and toxicology studies in preclinical models are also crucial to ascertain its therapeutic potential. The insights gained from such investigations will be vital in determining whether this compound or its derivatives can be developed into viable clinical candidates to address the pressing challenge of drug-resistant tuberculosis.

References

Safety Operating Guide

Proper Disposal of Thioisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Thioisonicotinamide, ensuring compliance and laboratory safety.

This compound is a chemical compound utilized in pharmaceutical synthesis and research.[1] Due to its hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal to ensure personal safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound waste.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential risks.

Hazard Classification:

Hazard CategoryClassificationGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. The following protocol outlines the necessary steps for its responsible management.

1. Waste Identification and Classification: The primary responsibility for waste classification lies with the chemical waste generator.[2][6][7][8] You must determine if the this compound waste is classified as a hazardous waste according to local, regional, and national regulations.[2][6][7][8] While this compound is not explicitly listed as a hazardous waste on the EPA's F, K, P, or U lists, it may exhibit characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

2. Waste Segregation and Storage:

  • Solid Waste:

    • Collect excess or unwanted solid this compound, including contaminated items like weighing paper or disposable spatulas, in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6][8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

    • Do not mix this compound waste with other chemical waste streams unless it is confirmed to be compatible.

3. Accidental Spill Cleanup: In the event of a spill:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material to avoid dust formation.[2][6][8]

  • Shovel the swept-up material into a suitable, sealed container for disposal.[2][6][8]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the disposal of the this compound waste through an approved and licensed hazardous waste disposal company.

  • Ensure all containers are properly labeled according to Department of Transportation (DOT) regulations if applicable. Note that this compound is often not regulated for transport.[2][6]

  • Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Hazard Assessment & PPE cluster_2 Step 2: Waste Segregation & Collection cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start Generate this compound Waste (Solid or Liquid) assess Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate Waste ppe->segregate solid_waste Collect Solid Waste in a Labeled, Sealed Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in a Labeled, Sealed Container segregate->liquid_waste Liquid storage Store in a Cool, Dry, Well-Ventilated Area Away from Oxidizing Agents solid_waste->storage liquid_waste->storage disposal_co Contact Approved Hazardous Waste Disposal Company storage->disposal_co documentation Complete all Necessary Waste Manifests and Documentation disposal_co->documentation pickup Arrange for Waste Pickup documentation->pickup

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Thioisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Thioisonicotinamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a chemical compound used in pharmaceutical synthesis.[1] It is classified as hazardous, being harmful if swallowed, causing skin irritation, and serious eye irritation.[2][3][4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. All PPE should be inspected for integrity before each use.[5][6]

Protection Type Specific PPE Purpose
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for splash hazards.[3][7]To protect eyes from dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[3][8]To prevent skin contact, which can cause irritation.[3][4]
Respiratory Protection A NIOSH-approved dust respirator or a full-face respirator should be used, especially when engineering controls are insufficient or when dust formation is likely.[3][7]To prevent inhalation of harmful dust.
Body Protection A lab coat, and in situations with a risk of significant exposure, chemical-resistant clothing or an apron is recommended.[3][8]To protect against contamination of personal clothing.
Foot Protection Closed-toe shoes are required in the laboratory. Protective boots may be necessary in situations with a risk of spills.[3]To protect feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, dark, and well-ventilated area.[3]

  • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.[2][3]

2. Handling and Use:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[7]

  • Avoid the formation of dust during handling.[2][7]

  • Use non-sparking tools to prevent ignition sources.[7]

  • Do not eat, drink, or smoke in the area where this compound is handled.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

3. Emergency Procedures:

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention or call a poison control center.[3][7]

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations.[3]

  • Waste Chemical: Unused or waste this compound should be treated as hazardous waste. One disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound, should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain cleanup Clean Up Spill (Sweep solid material into a container) contain->cleanup decontaminate Decontaminate the Area (Wipe with a suitable solvent) cleanup->decontaminate dispose Dispose of Waste (Collect all contaminated materials in a sealed, labeled bag) decontaminate->dispose report Report the Incident (Inform supervisor and safety officer) dispose->report end End of Response report->end

Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.